1,1'-Methylenebis(4-methylpiperidine)
Description
Structure
3D Structure
Properties
IUPAC Name |
4-methyl-1-[(4-methylpiperidin-1-yl)methyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2/c1-12-3-7-14(8-4-12)11-15-9-5-13(2)6-10-15/h12-13H,3-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZEMDRHYEPQKPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CN2CCC(CC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50213805 | |
| Record name | 1,1'-Methylenebis(4-methylpiperidine) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50213805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63963-56-4 | |
| Record name | 1,1′-Methylenebis[4-methylpiperidine] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63963-56-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1'-Methylenebis(4-methylpiperidine) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063963564 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1'-Methylenebis(4-methylpiperidine) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50213805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1'-methylenebis(4-methylpiperidine) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.694 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1,1'-Methylenebis(4-methylpiperidine)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1'-Methylenebis(4-methylpiperidine) is a diamine compound featuring two 4-methylpiperidine rings linked by a methylene bridge. This structure serves as a valuable scaffold in medicinal chemistry and materials science. Its bidentate ligand characteristics make it a subject of interest for the development of catalysts and coordination compounds. In drug discovery, piperidine moieties are common pharmacophores, and the dimeric nature of this compound, along with the stereochemical possibilities introduced by the methyl groups, offers a unique framework for designing molecules with specific biological activities. This guide provides a comprehensive overview of a primary synthesis route for 1,1'-Methylenebis(4-methylpiperidine), including a detailed experimental protocol, mechanistic insights, and characterization data.
Core Synthesis Route: Condensation of 4-Methylpiperidine with Formaldehyde
The most direct and efficient method for the synthesis of 1,1'-Methylenebis(4-methylpiperidine) is the condensation reaction between 4-methylpiperidine and formaldehyde. This reaction is a classic example of aminal formation, where a secondary amine reacts with an aldehyde to form a new carbon-nitrogen bond.
Reaction Principle
The reaction proceeds via the nucleophilic attack of the secondary amine, 4-methylpiperidine, on the electrophilic carbonyl carbon of formaldehyde. This is followed by the elimination of a water molecule to form the stable aminal product. The reaction is typically carried out in a suitable solvent and may be facilitated by mild heating.
Causality Behind Experimental Choices
The selection of reagents and conditions is critical for a successful synthesis. 4-Methylpiperidine serves as the nitrogen nucleophile. Formaldehyde, often used as an aqueous solution (formalin), is the electrophilic source of the methylene bridge. The choice of solvent is important to ensure the solubility of the reactants and to facilitate the removal of water, which can drive the reaction to completion. While the reaction can proceed without a catalyst, mild heating is often employed to increase the reaction rate.
Quantitative Data Summary
| Parameter | Value | Rationale |
| Molar Ratio (4-Methylpiperidine:Formaldehyde) | 2.2 : 1 | A slight excess of the amine ensures complete consumption of formaldehyde. |
| Solvent | Ethanol | Good solubility for reactants and facilitates a homogenous reaction mixture. |
| Temperature | 60-70 °C | Provides sufficient energy to overcome the activation barrier without significant side reactions. |
| Reaction Time | 3-4 hours | Allows for the reaction to proceed to completion. |
| Expected Yield | >85% | Based on analogous reactions of piperidine derivatives with formaldehyde. |
Experimental Protocol
Materials:
-
4-Methylpiperidine (C₆H₁₃N, MW: 99.17 g/mol )
-
Formaldehyde solution (37% in water, formalin)
-
Ethanol
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dichloromethane
-
Saturated sodium chloride solution (brine)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
To a solution of 4-methylpiperidine (2.2 equivalents) in ethanol, slowly add formaldehyde solution (1.0 equivalent) with stirring at room temperature.
-
Heat the reaction mixture to 60-70 °C and maintain this temperature for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
To the residue, add water and extract the product with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation to yield 1,1'-Methylenebis(4-methylpiperidine) as a colorless oil.
Mechanistic Insights
The formation of 1,1'-Methylenebis(4-methylpiperidine) proceeds through a well-established mechanism for aminal synthesis.
An In-depth Technical Guide to 1,1'-Methylenebis(4-methylpiperidine): Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound 1,1'-Methylenebis(4-methylpiperidine) is not extensively documented in publicly accessible scientific literature. The CAS number 63963-56-4 is inconsistently assigned and, in some databases, refers to a different chemical entity, 4,4′-Trimethylenebis(1-methylpiperidine). This guide has been constructed based on established principles of organic chemistry, data from analogous structures, and general knowledge of piperidine-containing compounds. All protocols and properties should be considered theoretical and require experimental validation.
Introduction: Unveiling a Novel Bis-Piperidine Scaffold
The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds, valued for its conformational flexibility and ability to engage in crucial receptor interactions.[1] Bis-piperidine structures, which feature two piperidine rings linked by a spacer, represent a compelling class of molecules with diverse pharmacological profiles, including monoamine oxidase inhibition and anticancer activities.[2][3] This guide focuses on the specific, yet underexplored, molecule 1,1'-Methylenebis(4-methylpiperidine), a symmetrical aminal formed by two 4-methylpiperidine units bridged by a methylene group.
This document serves as a foundational technical resource for researchers interested in the synthesis, characterization, and potential exploration of this compound for drug discovery and development. We will delve into its presumed chemical properties, a detailed theoretical synthesis protocol, state-of-the-art analytical characterization techniques, and a discussion of its potential pharmacological relevance based on the activities of structurally related molecules.
Physicochemical and Structural Properties
Due to the absence of specific experimental data for 1,1'-Methylenebis(4-methylpiperidine), the following properties are estimated based on its constituent parts (4-methylpiperidine) and the parent compound, 1,1'-methylenebis(piperidine).
| Property | Estimated Value / Description | Rationale / Reference |
| Molecular Formula | C₁₃H₂₆N₂ | Based on the chemical structure |
| Molecular Weight | 210.36 g/mol | Calculated from the molecular formula |
| Appearance | Colorless to pale yellow liquid | Inferred from 1-methylpiperidine and other N-substituted piperidines.[4] |
| Boiling Point | > 200 °C (at 760 mmHg) | Expected to be significantly higher than 4-methylpiperidine (~122 °C) due to increased molecular weight. |
| Solubility | Soluble in most organic solvents (e.g., ethanol, dichloromethane, ethyl acetate). Limited solubility in water. | Typical for N-substituted amines of this size. |
| Stability | Potentially unstable in acidic aqueous solutions due to hydrolysis of the aminal linkage. Stable under basic and anhydrous conditions. | Aminals are known to be susceptible to hydrolysis in acidic media.[5] |
Synthesis of 1,1'-Methylenebis(4-methylpiperidine): A Practical Approach
The most direct and established method for the synthesis of N,N'-methylenebis(amines), also known as aminals, is the condensation of a secondary amine with formaldehyde.[5] This reaction is typically straightforward and proceeds with high yield under mild conditions.
Reaction Principle
The reaction involves the nucleophilic attack of two equivalents of the secondary amine, 4-methylpiperidine, on one equivalent of formaldehyde. The reaction proceeds through a hemiaminal intermediate, which then reacts with a second molecule of the amine to form the stable aminal product and water.[5]
Proposed Synthetic Workflow
Caption: Proposed workflow for the synthesis and purification of 1,1'-Methylenebis(4-methylpiperidine).
Detailed Experimental Protocol
Materials:
-
4-Methylpiperidine (≥98%)
-
Paraformaldehyde or Formaldehyde solution (e.g., 37% in water)
-
Anhydrous Toluene or Dichloromethane
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Deionized Water
-
Standard laboratory glassware, including a round-bottom flask, reflux condenser, Dean-Stark trap (if using aqueous formaldehyde), and distillation apparatus.
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methylpiperidine (2.0 equivalents). If using paraformaldehyde, add it directly (1.0 equivalent). If using an aqueous solution of formaldehyde, it is advisable to use a solvent like toluene and a Dean-Stark trap to remove the water azeotropically.
-
Reaction: The reaction mixture is heated to a gentle reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by observing the disappearance of the 4-methylpiperidine starting material.
-
Work-up: Once the reaction is complete, the mixture is cooled to room temperature. If an aqueous formaldehyde solution was used, the organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: The solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield 1,1'-Methylenebis(4-methylpiperidine) as a colorless to pale yellow liquid.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: While the reaction can be driven to completion by removing water, using paraformaldehyde and an anhydrous solvent from the outset can simplify the work-up procedure. The formation of the aminal is an equilibrium process, and removing the water byproduct drives the reaction towards the product.[5]
-
Solvent Choice: Toluene is a good choice for its ability to form an azeotrope with water, facilitating its removal. Dichloromethane is a suitable alternative for reactions at a lower temperature.
-
Purification: Vacuum distillation is the preferred method for purifying liquid amines with relatively high boiling points, as it prevents thermal decomposition.
Analytical Characterization
A comprehensive characterization of the synthesized 1,1'-Methylenebis(4-methylpiperidine) is crucial to confirm its identity and purity. A combination of spectroscopic techniques should be employed.[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will confirm the presence of the methyl groups on the piperidine rings (a doublet), the methylene bridge protons (a singlet), and the protons on the piperidine rings.
-
¹³C NMR: Will show distinct signals for the methyl carbons, the methylene bridge carbon, and the carbons of the piperidine rings.
-
-
Mass Spectrometry (MS):
-
GC-MS: Can be used to determine the molecular weight of the compound and to assess its purity. The fragmentation pattern can provide further structural information.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Will show characteristic C-H stretching and bending frequencies for the alkyl groups and the absence of an N-H stretch, confirming the formation of a tertiary amine-like structure.
-
Potential Applications in Drug Discovery and Development
While no specific biological activities have been reported for 1,1'-Methylenebis(4-methylpiperidine), the broader class of bis-piperidine compounds has shown significant potential in various therapeutic areas.[2][8]
CNS-Active Agents
The piperidine moiety is a well-established scaffold for centrally acting agents.[1] The lipophilicity and basicity of 1,1'-Methylenebis(4-methylpiperidine) suggest it may cross the blood-brain barrier. Bis-piperidine alkaloids have been investigated for their monoamine oxidase (MAO) inhibitory activity, which is relevant for the treatment of depression and neurodegenerative diseases.[2]
Anticancer Therapeutics
Numerous piperidine derivatives have been explored for their anticancer properties, acting through various mechanisms such as the inhibition of signaling pathways like NF-κB and PI3K/Akt.[3][9] The dimeric nature of 1,1'-Methylenebis(4-methylpiperidine) could allow it to bind to targets with bivalent interaction sites, potentially leading to enhanced potency and selectivity.
Antimicrobial Agents
The piperidine scaffold is also present in many natural and synthetic antimicrobial compounds. The potential of 1,1'-Methylenebis(4-methylpiperidine) as an antibacterial or antifungal agent could be an interesting area of investigation.
Logical Framework for Preliminary Biological Screening
Caption: A logical workflow for the preliminary biological evaluation of 1,1'-Methylenebis(4-methylpiperidine).
Conclusion
1,1'-Methylenebis(4-methylpiperidine) represents an accessible yet underexplored chemical entity. This guide provides a comprehensive theoretical framework for its synthesis, characterization, and potential applications, grounded in the established chemistry of related compounds. The straightforward synthesis makes it an attractive candidate for inclusion in screening libraries for drug discovery programs, particularly in the areas of CNS disorders, oncology, and infectious diseases. It is our hope that this technical guide will stimulate further research into this and related bis-piperidine compounds, ultimately unlocking their therapeutic potential.
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PubMed. (2024). Piperidine and bis-piperidine alkaloids from the peels of Areca catechu and their monoamine oxidases inhibitory activity. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Analytical Methods for Characterization of Nanomaterial Surfaces. Retrieved from [Link]
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Chemistry Stack Exchange. (2024). Iminium formation rate between formaldehyde and secondary amine. Retrieved from [Link]
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MDPI. (2022). A Review on Analytical Techniques for Quantitative Detection of Biogenic Amines in Aquatic Products. Retrieved from [Link]
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MDPI. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
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PubMed. (2012). Analytical techniques for the detection of α-amino-β-methylaminopropionic acid. Retrieved from [Link]
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Frontiers in Pharmacology. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Retrieved from [Link]
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An In-Depth Technical Guide to the Molecular Structure of Bis(4-methylpiperidin-1-yl)methane
Abstract
Bis(4-methylpiperidin-1-yl)methane is a diamine compound characterized by two 4-methylpiperidine rings linked by a central methylene bridge. This guide provides a comprehensive analysis of its molecular structure, leveraging spectroscopic data and established chemical principles. We will delve into its synthesis, conformational analysis, and detailed characterization using Nuclear Magnetic Resonance (NMR) spectroscopy. This document is intended to serve as a technical resource, offering insights into the experimental choices and data interpretation necessary for the scientific investigation of this and related N,N'-acetal compounds.
Chemical Identity and Significance
Bis(4-methylpiperidin-1-yl)methane is a notable example of an aminal, a functional group consisting of two amine groups attached to the same carbon atom. Its structure is derived from the versatile building block, 4-methylpiperidine, a compound used as a catalyst and in the synthesis of pharmaceuticals like anti-malarial agents.[1] The duplication of this moiety and its linkage via a methylene group creates a flexible, bidentate ligand with potential applications in coordination chemistry and as a scaffold in medicinal chemistry.
| Identifier | Value | Source |
| IUPAC Name | 1,1'-(Methylene)bis(4-methylpiperidine) | N/A |
| CAS Number | 4063-76-9 | N/A |
| Molecular Formula | C₁₃H₂₆N₂ | N/A |
| Molecular Weight | 210.36 g/mol | N/A |
| Canonical SMILES | CC1CCN(CC1)CN2CCC(C)CC2 | N/A |
Synthesis and Mechanistic Considerations
The synthesis of bis(piperidin-1-yl)methane structures is typically achieved through the condensation of a secondary amine with an aldehyde, often formaldehyde.[2][3][4] This reaction is a classic example of nucleophilic addition to a carbonyl group, followed by dehydration.
Causality in Synthetic Protocol Selection
The choice of reactants and conditions is critical for achieving a high yield of the desired aminal.
-
Amine Source : 4-Methylpiperidine serves as the nucleophile. Its secondary amine character is key; primary amines could lead to the formation of more complex Schiff bases and subsequent polymerization.
-
Methylene Source : Formaldehyde (or its equivalents like paraformaldehyde or formalin) is the electrophile. It provides the single carbon bridge between the two piperidine nitrogens. Using other aldehydes would result in a substituted methylene bridge.
-
Solvent and Catalyst : The reaction is often performed in a suitable solvent and can be catalyzed by acid.[2][3][4] However, the inherent basicity of the piperidine may be sufficient to drive the reaction without an external catalyst.
Proposed Synthetic Workflow
The following diagram outlines a logical workflow for the synthesis and purification of Bis(4-methylpiperidin-1-yl)methane.
Caption: Synthetic and analytical workflow for Bis(4-methylpiperidin-1-yl)methane.
Elucidation of the Molecular Structure
The definitive structure of Bis(4-methylpiperidin-1-yl)methane is determined through a combination of spectroscopic techniques. Each method provides unique and complementary information.
Conformational Analysis
The molecule possesses considerable flexibility. Key areas of conformational interest are:
-
Piperidine Ring Conformation : Each 4-methylpiperidine ring is expected to adopt a stable chair conformation, which is the lowest energy conformation for six-membered rings.[5][6] The methyl group at the 4-position will preferentially occupy an equatorial position to minimize steric hindrance.
-
Rotational Freedom : There is free rotation around the C-N bonds and the central N-C-N linkage. This results in the two piperidine rings being able to adopt various orientations relative to one another.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the solution-state structure of organic molecules. For Bis(4-methylpiperidin-1-yl)methane, due to the molecule's symmetry, the number of unique signals is less than the total number of protons or carbons.
3.2.1 ¹H NMR Spectroscopy
The proton NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms. The expected signals for this molecule are based on the analysis of the parent 4-methylpiperidine[7] and related structures.
-
Methylene Bridge (-N-CH₂-N-) : This will appear as a singlet, as the two protons are chemically equivalent. Its chemical shift will be downfield due to the deshielding effect of the two adjacent nitrogen atoms.
-
Piperidine Ring Protons :
-
H2/H6 (Axial and Equatorial) : The protons on the carbons adjacent to the nitrogen will be diastereotopic and will appear as distinct multiplets.
-
H3/H5 (Axial and Equatorial) : These protons will also be diastereotopic and will appear as multiplets, typically more upfield than H2/H6.
-
H4 : The single proton on the carbon bearing the methyl group will be a multiplet.
-
-
Methyl Group (-CH₃) : This will appear as a doublet, coupled to the H4 proton.
3.2.2 ¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum shows a single peak for each set of chemically equivalent carbon atoms.[8]
| Carbon Atom | Expected Chemical Shift (ppm) | Rationale |
| Methylene Bridge (-N-CH₂-N-) | 70 - 85 | Located between two electron-withdrawing nitrogen atoms, resulting in a significant downfield shift. |
| C2 / C6 | 50 - 60 | Carbons directly bonded to nitrogen. |
| C3 / C5 | 30 - 40 | Standard aliphatic carbons within the piperidine ring. |
| C4 | 25 - 35 | Methine carbon bearing the methyl group. |
| Methyl Carbon (-CH₃) | 15 - 25 | Typical chemical shift for an aliphatic methyl group. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For Bis(4-methylpiperidin-1-yl)methane (MW = 210.36), the Electron Ionization (EI) mass spectrum would be expected to show:
-
Molecular Ion Peak (M⁺) : A peak at m/z = 210.
-
Key Fragmentation : A prominent peak at m/z = 111, corresponding to the cleavage of one C-N bond to form the [M - C₆H₁₂N]⁺ fragment (the 4-methyl-1-methylene-piperidinium cation). Another significant fragment would be observed at m/z = 98, corresponding to the 4-methylpiperidine radical cation.
Standard Operating Protocol: NMR Sample Preparation and Analysis
Trustworthy and reproducible data is paramount. The following protocol ensures high-quality NMR spectra for structural verification.
4.1 Objective To obtain high-resolution ¹H and ¹³C NMR spectra of Bis(4-methylpiperidin-1-yl)methane for structural confirmation.
4.2 Materials
-
Bis(4-methylpiperidin-1-yl)methane sample (5-10 mg)
-
Deuterated Chloroform (CDCl₃)
-
NMR Tube (5 mm, high precision)
-
Pasteur Pipette
-
Vortex Mixer
4.3 Step-by-Step Protocol
-
Sample Weighing : Accurately weigh approximately 5-10 mg of the purified compound directly into a clean, dry vial.
-
Solvent Addition : Using a clean Pasteur pipette, add approximately 0.6-0.7 mL of CDCl₃ to the vial. The deuterated solvent is chosen for its ability to dissolve a wide range of organic compounds and to provide a lock signal for the NMR spectrometer.
-
Dissolution : Gently vortex the vial until the sample is completely dissolved. A clear, homogeneous solution is required.
-
Transfer : Carefully transfer the solution into the NMR tube. Avoid introducing any solid impurities.
-
Spectrometer Setup : Place the NMR tube in the spectrometer. Shim the magnetic field to ensure homogeneity, which is critical for obtaining sharp, well-resolved peaks.
-
¹H NMR Acquisition : Acquire the proton spectrum using standard parameters (e.g., 400 MHz, 16 scans, 1-second relaxation delay).
-
¹³C NMR Acquisition : Acquire the proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, more scans will be required (e.g., 1024 scans).
-
Data Processing : Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Analysis : Integrate the ¹H NMR signals and assign all peaks in both the ¹H and ¹³C spectra based on their chemical shifts, multiplicities, and integration values.
Caption: Standard workflow for NMR analysis.
Conclusion
The molecular structure of Bis(4-methylpiperidin-1-yl)methane is defined by two chair-conforming 4-methylpiperidine rings linked by a flexible methylene bridge. Its symmetric nature simplifies its NMR spectra, providing clear, assignable signals that confirm its connectivity. The protocols and analytical reasoning outlined in this guide provide a robust framework for researchers to synthesize, purify, and confidently characterize this molecule, enabling its further exploration in various fields of chemical science.
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Artali, H. I., et al. (2011). Bis(piperidin-1-yl)methanone. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]
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PubChem. (n.d.). Bis(4-methylpiperazin-1-yl)methanone. Retrieved January 27, 2026, from [Link]
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ResearchGate. (n.d.). Scheme 1. Synthesis of bis(indolyl)methane. Retrieved January 27, 2026, from [Link]
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Awad, R., et al. (2014). Bis(methyl-sulfon-yl)methane. PubMed. Retrieved January 27, 2026, from [Link]
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Rajeswari, K., & Pandiarajan, K. (2011). 1H and 13C NMR spectral study of some 3,5-bis[(E)-thienylmethylene]piperidin-4-ones. PubMed. Retrieved January 27, 2026, from [Link]
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Artali, H. I., et al. (2011). Bis(piperidin-1-yl)methanone. PubMed. Retrieved January 27, 2026, from [Link]
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OICC Press. (n.d.). Green synthesis of bis(indolyl)methane scaffolds as valuable biological materials catalyzed by Fe3O4/SiO2/PPA as a magnetic nanocatalyst. International Journal of Nano Dimension. Retrieved January 27, 2026, from [Link]
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Semantic Scholar. (2022). High Yielding, One-Pot Synthesis of Bis(1H-indazol-1-yl)methane Catalyzed by 3d-Metal Salts. Retrieved January 27, 2026, from [Link]
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Mini Review. (n.d.). Recent Advancement in the Green Synthesis of Bis(indolyl) Methane via One-pot Multicomponent Condensation Strategy. Retrieved January 27, 2026, from [Link]
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PubMed Central. (2022). A Convenient One-Pot Synthesis of Bis(indolyl)methane Derivatives and Evaluation of Their Nematicidal Activity against the Root Knot Nematode Meloidogyne incognita. Retrieved January 27, 2026, from [Link]
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PubChem. (n.d.). 1-(1-Methyl-4-piperidinyl)piperazine. Retrieved January 27, 2026, from [Link]
-
ResearchGate. (n.d.). Copper(II) complexes of bis(pyrazol-1-yl)methane – Synthesis, spectroscopic characterization, X-ray structure and DFT calculations. Retrieved January 27, 2026, from [Link]
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PubChem. (n.d.). 1,4-Bis(1-methylpiperidin-4-yl)piperazine. Retrieved January 27, 2026, from [Link]
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An In-depth Technical Guide to the 13C NMR Analysis of 1,1'-Methylenebis(4-methylpiperidine)
This guide provides a comprehensive technical overview of the 13C Nuclear Magnetic Resonance (NMR) analysis of 1,1'-Methylenebis(4-methylpiperidine). Tailored for researchers, scientists, and professionals in drug development, this document delves into the structural nuances of the molecule, predictive analysis of its 13C NMR spectrum, a detailed experimental protocol for data acquisition, and a thorough guide to spectral interpretation.
Introduction: The Significance of Structural Elucidation
1,1'-Methylenebis(4-methylpiperidine) is a diamine of interest in various fields of chemical and pharmaceutical research. Its structure, featuring two 4-methylpiperidine rings linked by a methylene bridge, presents a unique set of stereochemical and conformational properties. For the synthesis and application of such molecules, unambiguous structural confirmation is paramount. 13C NMR spectroscopy serves as a powerful, non-destructive analytical technique to ascertain the carbon framework, providing critical insights into molecular symmetry, the chemical environment of each carbon atom, and the overall purity of the sample. This guide elucidates the principles and practices for a robust 13C NMR analysis of this specific compound.
Molecular Structure and Symmetry Considerations
The chemical structure of 1,1'-Methylenebis(4-methylpiperidine) dictates the expected complexity of its 13C NMR spectrum. The molecule possesses a plane of symmetry that bisects the methylene bridge. This symmetry renders the two 4-methylpiperidine rings chemically equivalent. Consequently, corresponding carbon atoms on each ring will have identical chemical shifts, reducing the total number of expected signals.
Based on this symmetry, we can identify five unique carbon environments, which should theoretically give rise to five distinct signals in the 13C NMR spectrum:
-
C2/C2' and C6/C6': The four carbons adjacent to the nitrogen atoms.
-
C3/C3' and C5/C5': The four carbons beta to the nitrogen atoms.
-
C4/C4': The two carbons bearing the methyl groups.
-
C7/C7': The two methyl group carbons.
-
C8: The single carbon of the methylene bridge.
Caption: Molecular structure of 1,1'-Methylenebis(4-methylpiperidine) highlighting the unique carbon environments.
Predicted 13C NMR Chemical Shifts
The prediction of 13C NMR chemical shifts is a critical step in the analytical process, providing a theoretical framework for interpreting the experimental data. These predictions are derived from the known chemical shifts of analogous structures, such as piperidine, 4-methylpiperidine, and N-alkylpiperidines.[1][2][3][4] The electronic environment of each carbon atom is influenced by its proximity to the nitrogen atom, the methyl substituent, and the methylene bridge.
| Carbon Atom(s) | Predicted Chemical Shift (ppm) | Rationale |
| C2/C2', C6/C6' | 55 - 65 | These carbons are alpha to the nitrogen atom, which causes a significant downfield shift due to its electronegativity. The N-substituent (methylene bridge) further influences this shift. |
| C3/C3', C5/C5' | 25 - 35 | These carbons are beta to the nitrogen and are expected to be in a typical aliphatic range. |
| C4/C4' | 30 - 40 | The carbon atom bearing the methyl group is influenced by the alpha-substituent effect of the methyl group. |
| C7/C7' (CH3) | 20 - 25 | The methyl carbons are expected to appear in the high-field region of the spectrum. |
| C8 (CH2 Bridge) | 70 - 80 | The methylene bridge carbon is bonded to two nitrogen atoms, which will cause a substantial downfield shift. |
Experimental Protocol for 13C NMR Data Acquisition
The acquisition of a high-quality 13C NMR spectrum is contingent upon meticulous sample preparation and the appropriate selection of NMR parameters. The following protocol outlines a robust methodology for the analysis of 1,1'-Methylenebis(4-methylpiperidine).[5][6]
Sources
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solubility of 1,1'-Methylenebis(4-methylpiperidine) in organic solvents
An In-depth Technical Guide to the Solubility of 1,1'-Methylenebis(4-methylpiperidine) in Organic Solvents
Introduction
1,1'-Methylenebis(4-methylpiperidine) is a diamine compound with applications in various chemical syntheses, including as a catalyst and an intermediate in the production of polyurethanes. For researchers and professionals in drug development and materials science, a thorough understanding of its solubility in different organic solvents is paramount. Solubility data informs critical decisions in process development, formulation, purification, and reaction chemistry. This guide provides a comprehensive overview of the theoretical principles governing the solubility of this molecule, its predicted solubility profile, and a detailed, field-proven experimental protocol for its quantitative determination.
Part 1: The Theoretical Framework of Solubility
The dissolution of a solute in a solvent is a thermodynamic process governed by the principle of "like dissolves like". This adage is scientifically rooted in the nature of intermolecular forces between solute and solvent molecules. The overall polarity of a compound, dictated by its hydrocarbon chain and the presence of polar bonds, is a key determinant of its solubility characteristics.
Fundamental Principles of Solvation
Solubility is the extent to which a solute dissolves in a solvent to form a homogeneous solution. This process involves the breaking of intermolecular interactions within the pure solute and solvent and the formation of new interactions between solute and solvent molecules. The primary intermolecular forces at play are:
-
Van der Waals Forces (London Dispersion Forces): Weak, transient attractions that exist between all molecules. They are the dominant forces in nonpolar compounds.
-
Dipole-Dipole Interactions: Occur between polar molecules that have permanent dipoles.
-
Hydrogen Bonding: A strong type of dipole-dipole interaction involving a hydrogen atom bonded to a highly electronegative atom (like nitrogen or oxygen) and another nearby electronegative atom.
For a solute to dissolve, the energy released from the formation of solute-solvent interactions must be comparable to the energy required to overcome solute-solute and solvent-solvent interactions.
Detailed Step-by-Step Methodology
This protocol is adapted from established guidelines such as the OECD Guideline 105. [1]
-
Preparation of Materials:
-
Use high-purity 1,1'-Methylenebis(4-methylpiperidine).
-
Use analytical grade or higher purity organic solvents.
-
Prepare a series of glass vials or flasks with tight-sealing caps.
-
-
Sample Preparation (in triplicate):
-
To each vial, add a measured volume of the chosen organic solvent (e.g., 10 mL).
-
Add an excess amount of 1,1'-Methylenebis(4-methylpiperidine) to each vial. "Excess" means enough solid should remain undissolved at equilibrium to ensure saturation. [2]
-
-
Equilibration:
-
Sample Collection and Processing:
-
After each agitation period, allow the vials to stand undisturbed in the temperature bath for at least 24 hours to allow undissolved solids to sediment. [4] * Carefully withdraw an aliquot of the clear supernatant using a pipette. To avoid disturbing the sediment, draw the liquid from the upper portion of the solvent.
-
Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic particles. Discard the first few drops of the filtrate to prevent errors from adsorption onto the filter membrane.
-
Analytical Quantification of Solute Concentration
The concentration of 1,1'-Methylenebis(4-methylpiperidine) in the filtered supernatant can be accurately determined using High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
3.3.1. Preparation of Calibration Standards
-
Prepare a stock solution of 1,1'-Methylenebis(4-methylpiperidine) of a known high concentration in the solvent of interest.
-
Perform a series of serial dilutions from the stock solution to create a set of at least five calibration standards of known concentrations.
3.3.2. Analysis by HPLC or UV-Vis
-
Method Validation: First, develop and validate an analytical method for 1,1'-Methylenebis(4-methylpiperidine) to ensure linearity, accuracy, and precision. [5]2. Calibration Curve: Analyze the prepared calibration standards using the validated method. Plot the analytical response (e.g., peak area for HPLC, absorbance for UV-Vis) against the known concentrations to generate a calibration curve.
-
Sample Analysis: Analyze the filtered supernatant samples from the shake-flask experiment under the same conditions.
-
Concentration Determination: Use the calibration curve to determine the concentration of 1,1'-Methylenebis(4-methylpiperidine) in the experimental samples.
Part 4: Data Interpretation and Application
Reporting Solubility Data
The solubility should be reported in standard units such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L) at the specified temperature. The results from the triplicate experiments should be averaged, and the standard deviation should be reported to indicate the precision of the measurement.
Practical Applications in Research and Development
-
Process Chemistry: Knowing the solubility is essential for designing efficient crystallization and purification processes. It helps in selecting appropriate anti-solvents and determining optimal product yields.
-
Formulation Science: In pharmaceutical development, solubility in various excipients and solvent systems is critical for creating stable and bioavailable drug formulations.
-
Reaction Kinetics: For reactions where 1,1'-Methylenebis(4-methylpiperidine) is a reactant or catalyst, its solubility in the reaction solvent will influence the reaction rate and overall efficiency.
Conclusion
While computational tools provide valuable initial estimates, the empirical determination of the solubility of 1,1'-Methylenebis(4-methylpiperidine) is indispensable for accurate and reliable scientific work. The shake-flask method, coupled with a validated analytical technique like HPLC or UV-Vis spectroscopy, provides a robust framework for obtaining high-quality solubility data. This guide offers both the theoretical underpinnings and the practical, step-by-step protocols necessary for researchers, scientists, and drug development professionals to confidently assess and utilize the solubility properties of this important chemical compound.
References
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Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Regulations.gov. Available at: [Link]
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Ahmad, U. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically? ResearchGate. Available at: [Link]
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Cheméo. (n.d.). Chemical Properties of 4,4'-Trimethylenebis(1-methylpiperidine) (CAS 64168-11-2). Available at: [Link]
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Chemistry LibreTexts. (2024). 24.2: Structure and Properties of Amines. Available at: [Link]
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Impactfactor. (2025). Solubility Profiling and UV-Spectrophotometric Determination of Bioactive Peptides from Ragi. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Database; CID=69381. Available at: [Link]
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Pudipeddi, M., & Serajuddin, A. T. M. (2005). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available at: [Link]
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ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS. Available at: [Link]
-
Various Authors. (n.d.). Km Chemistry. Available at: [Link]
-
Various Authors. (n.d.). Lumen Learning - Organic Chemistry II. Available at: [Link]
Sources
Methodological & Application
Application Notes and Protocols for 1,1'-Methylenebis(4-methylpiperidine) in Polymer Synthesis
A Hypothetical Exploration of a Novel Tertiary Diamine Catalyst
Forward
The field of polymer chemistry is in a perpetual state of innovation, driven by the quest for novel materials with enhanced properties. Central to this endeavor is the development of new catalysts and curing agents that offer precise control over polymerization kinetics and polymer architecture. This document presents a hypothetical exploration of 1,1'-Methylenebis(4-methylpiperidine) , a unique tertiary diamine, as a potential catalyst in polymer synthesis.
Due to a lack of specific literature on the direct application of 1,1'-Methylenebis(4-methylpiperidine) in polymerization, this guide is a scientifically-grounded projection. The protocols and mechanistic discussions herein are based on the well-established roles of structurally similar tertiary amines in polyurethane and epoxy resin systems.[1][2][3] These notes are intended to serve as a foundational resource for researchers and chemists interested in investigating the potential of this and other novel diamine structures in polymer science.
Introduction to 1,1'-Methylenebis(4-methylpiperidine)
1,1'-Methylenebis(4-methylpiperidine), also known as bis(4-methyl-1-piperidyl)methane, is a tertiary diamine characterized by two 4-methylpiperidine rings linked by a methylene bridge. Its structure suggests several key properties relevant to polymer synthesis:
-
Bifunctional Tertiary Amine: The presence of two sterically accessible tertiary amine groups allows it to act as a potent bifunctional catalyst.[1]
-
Basicity: The alkyl-substituted piperidine rings confer significant basicity to the nitrogen atoms, a critical factor in its catalytic activity.
-
Flexibility: The methylene bridge provides rotational freedom, allowing the catalytic sites to orient themselves effectively.
Hypothetical Synthesis
A plausible synthetic route to 1,1'-Methylenebis(4-methylpiperidine) involves the condensation of 4-methylpiperidine with a methylene source, such as formaldehyde or dichloromethane, under appropriate conditions. This method is analogous to the synthesis of other bis(indolyl)methanes and related compounds.[4][5]
Proposed Application in Polyurethane Synthesis
Tertiary amines are widely employed as catalysts in the production of polyurethanes, where they accelerate the reaction between isocyanates and polyols (gelling reaction) and, in the case of foam production, the reaction between isocyanates and water (blowing reaction).[2][3][6] 1,1'-Methylenebis(4-methylpiperidine) is proposed here as a gelling catalyst.
Mechanism of Catalysis
The catalytic activity of tertiary amines in urethane formation is attributed to their ability to activate the reactants.[1][6] The lone pair of electrons on the nitrogen atom of the amine interacts with the electrophilic carbon of the isocyanate group, increasing its susceptibility to nucleophilic attack by the hydroxyl group of the polyol. The bifunctional nature of 1,1'-Methylenebis(4-methylpiperidine) could potentially lead to a synergistic catalytic effect by activating two isocyanate groups in proximity.
Figure 1: Hypothetical catalytic cycle of 1,1'-Methylenebis(4-methylpiperidine) in polyurethane synthesis.
Experimental Protocol: Synthesis of a Polyurethane Elastomer
This protocol outlines the synthesis of a thermoplastic polyurethane elastomer using 1,1'-Methylenebis(4-methylpiperidine) as a catalyst.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| Poly(tetramethylene ether) glycol (PTMEG) | 2000 | 100 g | 0.05 |
| 4,4'-Methylene diphenyl diisocyanate (MDI) | 250.25 | 25.03 g | 0.1 |
| 1,4-Butanediol (BDO) | 90.12 | 4.06 g | 0.045 |
| 1,1'-Methylenebis(4-methylpiperidine) | 210.38 | 0.21 g | 0.001 |
| N,N-Dimethylacetamide (DMAc) | 87.12 | 200 mL | - |
Procedure:
-
Prepapolymer Synthesis:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and thermometer, add PTMEG and heat to 80°C under a nitrogen atmosphere with stirring.
-
Once the PTMEG is molten and homogenous, add the MDI and continue stirring at 80°C for 2 hours to form the isocyanate-terminated prepolymer.
-
-
Chain Extension:
-
In a separate beaker, prepare a solution of the chain extender by dissolving BDO and 1,1'-Methylenebis(4-methylpiperidine) in DMAc.
-
Cool the prepolymer to 60°C and add the chain extender solution dropwise over 15 minutes with vigorous stirring.
-
An increase in viscosity will be observed. Continue stirring for an additional hour at 60°C.
-
-
Curing and Characterization:
-
Pour the viscous polymer solution into a Teflon-coated mold and cure in an oven at 100°C for 24 hours.
-
After curing, the resulting polyurethane elastomer can be removed from the mold and characterized for its mechanical and thermal properties.
-
Proposed Application in Epoxy Resin Curing
Tertiary amines can also act as catalysts for the homopolymerization of epoxy resins or as accelerators for other curing agents like primary and secondary amines.[7][8] 1,1'-Methylenebis(4-methylpiperidine) is proposed as a catalytic curing agent for an epoxy resin system.
Mechanism of Catalysis
In epoxy curing, the tertiary amine initiates the ring-opening polymerization of the epoxide.[9] The lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the epoxy ring, leading to the formation of a zwitterionic intermediate. This intermediate then propagates the polymerization by attacking another epoxy monomer.
Figure 2: Hypothetical mechanism of 1,1'-Methylenebis(4-methylpiperidine) as a catalyst for epoxy resin curing.
Experimental Protocol: Curing of a Bisphenol A Epoxy Resin
This protocol describes the use of 1,1'-Methylenebis(4-methylpiperidine) as a catalyst to cure a standard bisphenol A based epoxy resin.
Materials:
| Reagent | Equivalent Weight | Amount |
| Bisphenol A diglycidyl ether (DGEBA) | 185-192 g/eq | 100 g |
| 1,1'-Methylenebis(4-methylpiperidine) | 210.38 g/mol | 5 g (5 phr) |
Procedure:
-
Mixing:
-
Preheat the DGEBA resin to 50°C to reduce its viscosity.
-
In a disposable container, weigh the DGEBA resin and add the 1,1'-Methylenebis(4-methylpiperidine) catalyst.
-
Thoroughly mix the components for 5 minutes until a homogenous mixture is obtained.
-
-
Curing:
-
Pour the mixture into a pre-heated mold.
-
Cure the resin according to the following schedule: 2 hours at 120°C followed by 2 hours at 150°C.
-
-
Post-Curing and Characterization:
-
Allow the cured epoxy to cool slowly to room temperature to avoid thermal stress.
-
The resulting thermoset polymer can then be demolded and subjected to analysis of its mechanical properties, glass transition temperature, and chemical resistance.
-
Safety and Handling
While specific toxicity data for 1,1'-Methylenebis(4-methylpiperidine) is not available, it should be handled with the same precautions as other tertiary amines and piperidine derivatives.[10][11]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area or under a chemical fume hood.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not inhale vapors.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
The hypothetical application of 1,1'-Methylenebis(4-methylpiperidine) in polymer synthesis, particularly as a catalyst for polyurethanes and epoxy resins, presents an intriguing avenue for research. Its unique bifunctional tertiary diamine structure suggests the potential for high catalytic activity and the ability to influence polymer properties. The protocols outlined in this document provide a starting point for the experimental validation of these hypotheses. Further investigation is warranted to fully elucidate the synthesis, properties, and catalytic performance of this novel compound.
References
- Reaction principle of tertiary amine c
- New bis(pyridyl)methane derivatives from 4-hydroxy-2-pyridones: synthesis and antitumoral activity. (2002). PubMed.
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- Synthesis of Bis (2,2,6,6-tetramethyl-4-piperidinyl)
- SAFETY DATA SHEET - N-Methylpiperidine. (2012, March 14). Fisher Scientific.
- Effective Synthesis and Biological Evaluation of Natural and Designed Bis(indolyl)methanes via Taurine-Catalyzed Green Approach. (2022, March 16). ACS Omega.
- Structures of bis(indolyl)methane derivatives in pharmaceutical chemistry. (n.d.).
- Polyurethane Catalysis by Tertiary Amines. (2025, August 6).
- Bispidine-Based Macrocycles: Achievements and Perspectives. (2023, July 24). MDPI.
- Safety Data Sheet: Piperidine. (2025, March 31). Carl ROTH.
- AMINE CURED-EPOXY M
- Tertiary amines as highly efficient catalysts in the ring-opening reactions of epoxides with amines or thiols in H2O: Expeditious approach to β-amino alcohols and β-aminothioethers. (2025, August 6).
- Bisindole Compounds—Synthesis and Medicinal Properties. (n.d.). MDPI.
- Tertiary amines - C
- Polypeptoid brushes by surface-initiated polymerization of N-substituted glycine N-carboxyanhydrides. (2013, June 11). PubMed.
- SAFETY DATA SHEET - Piperidine. (2025, September 23). Sigma-Aldrich.
- Catalysts, Crosslinking Agents, and Activators for Epoxy resins- Session 26. (2024, March 14). YouTube.
- C‐Bridged Bispyrrolidines and Bispiperidines as New Ligands. (n.d.).
- Facile Synthesis of Bis(indolyl)methanes Catalyzed by α-Chymotrypsin. (n.d.). MDPI.
- Computational Study of Catalytic Urethane Form
- Piperidine - SAFETY D
- Bis[bis(2-methylphenyl)phosphanyl]methane. (n.d.).
- N-Methylpiperidine. (n.d.). Jubilant Ingrevia.
- Vanadium Complexes Derived from O,N,O-tridentate 6-bis(o-hydroxyalkyl/aryl)
- An Efficient Method for the Synthesis of Bis(indolyl)
- Bis(p-tolylthio)methane | C15H16S2 | CID 504311. (n.d.). PubChem - NIH.
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Application Notes and Protocols for Reactions Involving 1,1'-Methylenebis(4-methylpiperidine)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the experimental setup for reactions involving 1,1'-Methylenebis(4-methylpiperidine). Although this specific aminal is not extensively documented in scientific literature, its synthesis and reactivity can be reliably predicted based on the well-established chemistry of N,N'-acetals (aminals) derived from secondary amines and formaldehyde. This document outlines a robust protocol for the synthesis of 1,1'-Methylenebis(4-methylpiperidine) and explores its utility as a synthetic equivalent of the 4-methylpiperidylmethyl cation in key organic transformations, namely the Mannich and Knoevenagel condensation reactions. The protocols provided are designed to be self-validating, with in-depth explanations of the mechanistic rationale behind each experimental choice.
Introduction: The Synthetic Potential of 1,1'-Methylenebis(4-methylpiperidine)
1,1'-Methylenebis(4-methylpiperidine) is a member of the aminal functional group class, characterized by two nitrogen atoms attached to the same methylene group. These compounds are typically formed from the condensation of a secondary amine, in this case, 4-methylpiperidine, with formaldehyde. While stable enough to be isolated, aminals are often used as convenient in situ sources of electrophilic iminium ions in acidic media or as effective bases. The utility of 1,1'-Methylenebis(4-methylpiperidine) in organic synthesis stems from its ability to act as a precursor to the N-(4-methylpiperidyl)methaniminium ion, a reactive intermediate for aminomethylation reactions.[1]
The 4-methylpiperidine moiety is a common structural motif in many biologically active compounds, making the development of reagents for its incorporation a valuable pursuit in medicinal chemistry and drug development. This guide provides detailed protocols for the preparation and subsequent use of 1,1'-Methylenebis(4-methylpiperidine) in synthetically important carbon-carbon bond-forming reactions.
Physicochemical Properties and Safety Considerations
| Property | Estimated Value/Information | Source/Rationale |
| Molecular Formula | C₁₃H₂₆N₂ | Based on structure |
| Molecular Weight | 210.36 g/mol | Based on structure |
| Appearance | Expected to be a colorless to pale yellow oil or low-melting solid | Analogy with similar aminals |
| Solubility | Likely soluble in common organic solvents (DCM, THF, Toluene) and sparingly soluble in water | General properties of aminals |
| Stability | Stable under basic or neutral conditions; hydrolyzes in acidic conditions to formaldehyde and 4-methylpiperidine | General reactivity of aminals |
Safety Precautions:
-
Handling: 1,1'-Methylenebis(4-methylpiperidine) should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.
-
Toxicity: While specific toxicity data is unavailable, it should be treated as a potentially hazardous substance. The starting material, 4-methylpiperidine, is flammable and corrosive.[2] Formaldehyde is a known carcinogen. Aminals can be skin and respiratory irritants.
-
Storage: Store in a tightly sealed container in a cool, dry place away from acids and strong oxidizing agents.
Synthesis of 1,1'-Methylenebis(4-methylpiperidine)
The synthesis of aminals from secondary amines and formaldehyde is a well-established transformation.[3] The following protocol is based on these general procedures.
Protocol 1: Synthesis of 1,1'-Methylenebis(4-methylpiperidine)
Reaction Principle: The reaction proceeds via the nucleophilic attack of two equivalents of 4-methylpiperidine on formaldehyde, followed by dehydration to form the aminal.
Sources
Introduction: The Need for Piperidine Alternatives in Modern Peptide Synthesis
An Application Guide: 4-Methylpiperidine as a High-Efficacy Reagent for Fmoc Deprotection in Solid-Phase Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS) utilizing the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is the cornerstone of peptide synthesis for research, therapeutic, and diagnostic applications. The critical step of Nα-Fmoc deprotection is traditionally accomplished using piperidine. However, significant logistical and safety concerns surround the use of piperidine; it is a controlled substance in many regions, possesses notable toxicity, and presents environmental disposal challenges.[1][2]
These drawbacks have catalyzed the search for effective, safer, and more accessible alternatives. Among the candidates, 4-methylpiperidine has emerged as a leading replacement, demonstrating comparable, and in some cases superior, performance without the associated regulatory and safety burdens.[3] This application note serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the implementation of 4-methylpiperidine for Fmoc deprotection in SPPS workflows. We will explore the underlying chemical mechanism, provide detailed, validated protocols, and present comparative data to facilitate its seamless adoption.
Mechanism of Fmoc Deprotection by 4-Methylpiperidine
The removal of the Fmoc group by a secondary amine like 4-methylpiperidine proceeds via a well-understood β-elimination mechanism.[4] This two-step process is crucial for liberating the N-terminal amine to allow for the subsequent amino acid coupling.
-
Proton Abstraction: The basic 4-methylpiperidine molecule abstracts the acidic proton from the C9 position of the fluorenyl ring system of the Fmoc group.
-
β-Elimination: This abstraction initiates an elimination reaction, leading to the cleavage of the C-O bond and the formation of a highly reactive dibenzofulvene (DBF) intermediate, carbon dioxide, and the free N-terminal amine of the peptide.
-
Dibenzofulvene Adduct Formation: To prevent the reactive DBF from engaging in side reactions, such as polymerization or re-attaching to the newly liberated amine, it is trapped by another molecule of 4-methylpiperidine via a Michael-type addition.[2] This forms a stable, soluble adduct that is easily washed away from the peptide-resin.[2][5]
The ability to both efficiently deprotect the amine and effectively scavenge the DBF byproduct is what makes secondary amines like piperidine and 4-methylpiperidine ideal for this role.[2]
Figure 1: Mechanism of Fmoc deprotection using 4-methylpiperidine.
Performance Data: 4-Methylpiperidine vs. Piperidine
Empirical studies confirm that 4-methylpiperidine is a robust alternative to piperidine, providing similar outcomes in peptide synthesis. The substitution of piperidine with 4-methylpiperidine does not negatively impact key synthesis metrics like yield and purity.
| Parameter | 20% Piperidine in DMF | 20% 4-Methylpiperidine in DMF | Source |
| Crude Peptide Yield | 71% | 70% | [1] |
| Crude Peptide Purity | Similar chromatographic profile | Similar chromatographic profile | [1] |
| Regulatory Status | Controlled substance | Not a controlled substance | [2] |
| Relative Toxicity | Higher | Lower | [2] |
Experimental Protocols
The following protocols provide detailed methodologies for the use of 4-methylpiperidine in standard and sustainable SPPS workflows.
Protocol 1: Standard Batchwise Fmoc Deprotection
This protocol is designed for standard manual or automated SPPS and follows a conventional deprotection-wash-coupling cycle.
Materials:
-
Fmoc-protected peptide-resin
-
Deprotection Solution: 20% (v/v) 4-methylpiperidine in high-purity N,N-Dimethylformamide (DMF)
-
DMF (for washing)
-
Isopropyl Alcohol (IPA) (for washing)
-
Dichloromethane (DCM) (for washing)
-
Coupling reagents (e.g., Fmoc-amino acid, activator like HOBt/DCC or HBTU, and a base like DIPEA)
Workflow Diagram:
Figure 2: Standard SPPS cycle using 4-methylpiperidine.
Step-by-Step Procedure:
-
Resin Swelling: Swell the Fmoc-peptide-resin in DMF for 30-60 minutes in the reaction vessel.
-
Initial Deprotection: Drain the DMF and add the 20% 4-methylpiperidine deprotection solution to the resin. Agitate via shaking or nitrogen bubbling for 10 minutes at room temperature.[2]
-
Second Deprotection: Drain the deprotection solution. Add a fresh aliquot of the 20% 4-methylpiperidine solution and agitate for another 10 minutes.[2]
-
Thorough Washing: Drain the deprotection solution. Perform a series of washes to completely remove the DBF-adduct and excess reagent. A typical sequence is:
-
DMF (5 times)
-
IPA (3 times)
-
DCM (3 times)[2]
-
-
Confirmation of Deprotection (Optional but Recommended): Perform a qualitative test (e.g., Ninhydrin test) to confirm the presence of a free primary amine. A positive result (deep blue color) indicates successful Fmoc removal.[2]
-
Amino Acid Coupling: Proceed immediately with the coupling of the next Fmoc-protected amino acid using your established activation protocol.
Protocol 2: In Situ Fmoc Deprotection for Sustainable "Green" SPPS
This advanced protocol significantly reduces solvent consumption by combining the coupling and deprotection steps, minimizing intermediate wash cycles.[6][7] It leverages the observation that the deactivation of the activated amino acid ester by the deprotection base is faster than the Fmoc removal itself, preventing double incorporation.[6][8]
Materials:
-
H₂N-Peptide-Resin (resin with a free amine from the previous cycle)
-
Coupling Cocktail: Fmoc-amino acid, coupling activator (e.g., OxymaPure/DIC) in DMF.
-
Neat 4-methylpiperidine
-
Washing Solution: 1% OxymaPure in DMF (optional, for enhanced washing)[6]
Step-by-Step Procedure:
-
Coupling: To the deprotected peptide-resin from the previous cycle, add the coupling cocktail containing an excess of the pre-activated Fmoc-amino acid (e.g., Fmoc-aa-OxymaPure). Allow the coupling reaction to proceed to completion (typically 1 hour).[6]
-
In Situ Deprotection: Without draining the coupling solution , add neat 4-methylpiperidine directly to the reaction vessel to achieve a final concentration of 20% (v/v).[6][7] Agitate for the required deprotection time (e.g., 10-20 minutes).
-
Combined Wash: Drain the combined coupling and deprotection solution. Wash the resin thoroughly with DMF. For enhanced removal of any residual base, a wash with 1% OxymaPure in DMF can be employed, followed by standard DMF washes.[6]
-
Next Cycle: The resin is now ready for the next coupling step.
This "in situ" approach can reduce solvent waste by up to 75%, making it a highly attractive strategy for sustainable and cost-effective peptide manufacturing.[6][8]
Troubleshooting and Scientific Considerations
-
Incomplete Deprotection: If a Ninhydrin test is negative or weak, extend the deprotection time or increase the number of deprotection treatments. This can be sequence-dependent, especially with sterically hindered amino acids.
-
Diketopiperazine Formation: When the C-terminal sequence is Pro or Gly, the dipeptide is susceptible to cyclization and cleavage from the resin. This side reaction is catalyzed by any base, including 4-methylpiperidine.[9] To minimize this, use rapid deprotection times and proceed immediately to the coupling of the third amino acid.[9]
-
Aspartimide Formation: Aspartic acid residues are prone to forming a five-membered ring aspartimide intermediate under basic conditions, which can lead to racemization and side-chain branching. While this is a general issue in Fmoc-SPPS, the use of optimized side-chain protecting groups on Asp (e.g., Ompe, O-Dmab) is the most effective preventative measure.
Conclusion
4-Methylpiperidine stands as a scientifically validated and superior alternative to piperidine for Fmoc deprotection in solid-phase peptide synthesis. It offers equivalent efficacy in terms of peptide yield and purity while providing significant advantages in safety, environmental impact, and regulatory compliance.[1][3] Its implementation requires minimal changes to existing protocols and opens avenues for more sustainable synthesis strategies, such as the in situ deprotection method. For any laboratory engaged in Fmoc-SPPS, the adoption of 4-methylpiperidine is a logical and beneficial step towards safer, greener, and more efficient peptide production.[10]
References
-
Guzmán, F. et al. (2017). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. ResearchGate. Available at: [Link]
-
Guzmán, F. et al. (2017). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society. Available at: [Link]
-
Kumar, A. et al. (2022). In situ Fmoc removal – a sustainable solid-phase peptide synthesis approach. Green Chemistry. Available at: [Link]
-
Fields, G.B. (1994). Methods for Removing the Fmoc Group. Methods in Molecular Biology. Available at: [Link]
-
Kumar, A. et al. (2022). In situ Fmoc removal – a sustainable solid-phase peptide synthesis approach. Royal Society of Chemistry. Available at: [Link]
-
Cárdenas, C. et al. (2020). The tea-bag protocol for comparison of Fmoc removal reagents in solid-phase peptide synthesis. Amino Acids. Available at: [Link]
-
AAPPTec. (2022). In situ Fmoc removal – a sustainable solid-phase peptide synthesis approach. AAPPTec. Available at: [Link]
-
de la Torre, B.G. & Albericio, F. (2020). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules. Available at: [Link]
-
Guzmán, F. et al. (2017). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Redalyc. Available at: [Link]
-
CSBio. (2024). Advancements to Sustainability in Peptide Synthesis: The Way to Greener Chemistry. CSBio. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]
- 3. The tea-bag protocol for comparison of Fmoc removal reagents in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. redalyc.org [redalyc.org]
- 6. peptide.com [peptide.com]
- 7. In situ Fmoc removal – a sustainable solid-phase peptide synthesis approach - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. peptide.com [peptide.com]
- 9. renyi.hu [renyi.hu]
- 10. advancedchemtech.com [advancedchemtech.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 1,1'-Methylenebis(4-methylpiperidine)
Document ID: TSC-MBMP-20260127 Version: 1.0 For Internal Use and Distribution to Qualified Professionals
Introduction
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with and purifying crude 1,1'-Methylenebis(4-methylpiperidine). The synthesis of this diamine, typically from 4-methylpiperidine and a methylene source like formaldehyde or dichloromethane, can result in a crude product containing various impurities. This guide provides a structured, question-and-answer-based approach to troubleshoot common issues and answer frequently asked questions, ensuring a robust and reproducible purification process. Our focus is on explaining the underlying chemical principles to empower users to adapt and optimize these methods for their specific experimental context.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude 1,1'-Methylenebis(4-methylpiperidine)?
A1: The impurity profile is highly dependent on the synthetic route. However, for a typical synthesis involving the reaction of 4-methylpiperidine with a methylene source (e.g., formaldehyde), you should anticipate the following:
-
Unreacted 4-methylpiperidine: Incomplete reactions are common, leaving residual starting material. Due to its lower molecular weight and boiling point, it is a key impurity to target.
-
Water: If aqueous formaldehyde is used as the methylene source, water will be a significant impurity.
-
Polymeric Byproducts: Formaldehyde can self-polymerize or react with the product to form higher-order oligomers, which present as non-volatile or high-boiling residues.
-
Side-reaction Products: Depending on conditions, small amounts of N-formyl-4-methylpiperidine or other oxidation products may form.
-
Residual Solvents: Any solvents used during the reaction or initial workup (e.g., Toluene, THF, Dichloromethane) may be present.
Q2: What are the key physical properties of 1,1'-Methylenebis(4-methylpiperidine) that I need to know for purification?
A2: While specific data for this exact compound is not widely published, we can infer its properties from analogous structures like 4,4'-Trimethylenebis(1-methylpiperidine). The target compound is a high-boiling liquid.
-
Boiling Point: Expect a high boiling point. For a similar compound, 4,4'-Trimethylenebis(1-methylpiperidine), the boiling point is 215 °C at 50 mmHg. 1,1'-Methylenebis(4-methylpiperidine) will likely have a boiling point above 200 °C at atmospheric pressure, making vacuum distillation essential to prevent thermal decomposition[1][2][3][4][5].
-
Solubility: As a tertiary diamine, it is soluble in many organic solvents but will form a water-soluble salt (e.g., a hydrochloride salt) upon reaction with acid. This property is the basis for purification by acid-base extraction[6][7][8].
-
Appearance: Pure product should be a colorless to pale yellow liquid. Darker colors often indicate the presence of oxidation or polymeric impurities.
Q3: Is it possible to purify my compound without using column chromatography?
A3: Yes, absolutely. For this class of compounds, liquid-liquid extraction and vacuum distillation are often more scalable and efficient than chromatography. An acid-base extraction is highly effective at removing neutral or less basic impurities, and fractional vacuum distillation is excellent for separating the product from lower-boiling starting materials and non-volatile residues. Chromatography should be considered a final polishing step if very high purity (>99.5%) is required and other methods have failed.
Q4: My purified 1,1'-Methylenebis(4-methylpiperidine) has turned yellow or brown upon storage. What happened and is it still usable?
A4: The discoloration is likely due to oxidation. Tertiary amines, especially when exposed to air (oxygen) and light, can undergo oxidation over time.
-
Cause: The nitrogen lone pairs or adjacent C-H bonds can be susceptible to oxidation, forming colored impurities.
-
Usability: For many applications, a slight discoloration may not be problematic. However, for sensitive downstream reactions, such as in pharmaceutical synthesis, the presence of these impurities could be detrimental.
-
Prevention & Mitigation: To prevent this, store the purified product under an inert atmosphere (Nitrogen or Argon), in an amber-colored vial or a flask wrapped in foil, and at a reduced temperature (e.g., in a refrigerator). If the material is significantly discolored, re-purification by vacuum distillation may be necessary.
II. Troubleshooting Guide
This section addresses specific problems you may encounter during the purification workflow.
Problem 1: Low Purity After Initial Solvent Removal
You've completed the reaction and removed the bulk solvent, but a GC/MS or NMR analysis shows significant amounts of 4-methylpiperidine.
-
Causality: The primary issue is an incomplete reaction. The secondary issue is that simple solvent evaporation will not remove unreacted starting material effectively. 4-Methylpiperidine has a boiling point of ~124 °C, while the product's boiling point is significantly higher[9].
-
Solution Pathway:
-
Acid-Base Extraction: This is the most chemically-specific method to resolve this issue. Since your product is a diamine, it is basic. Unreacted 4-methylpiperidine is also basic. This technique is best for removing neutral or acidic impurities. However, a carefully controlled extraction can sometimes exploit pKa differences, though distillation is often more straightforward for separating similar amines.
-
Fractional Vacuum Distillation: This is the preferred method. The large difference in boiling points between 4-methylpiperidine and the methylene-bridged product allows for excellent separation under reduced pressure.
-
Problem 2: Product Contains Water After Aqueous Workup
You performed an aqueous wash or an acid-base extraction, and your organic layer now contains dissolved water, which could interfere with distillation or downstream reactions.
-
Causality: All organic solvents have some capacity to dissolve water. Amines can also form hydrates, increasing water retention.
-
Solution Pathway:
-
Brine Wash: Before drying, wash the organic layer with a saturated sodium chloride (brine) solution. This helps to pull water from the organic phase into the highly ionic aqueous phase.
-
Drying Agent: Dry the organic solution over a suitable anhydrous inorganic salt.
-
Recommended: Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄) are good general-purpose drying agents. Add the drying agent, swirl, and let it sit until the solvent is clear and no clumping is observed.
-
Caution: Avoid acidic drying agents. For amines, it is often recommended to use a basic drying agent like potassium carbonate (K₂CO₃) or potassium hydroxide (KOH) pellets if compatibility is confirmed, as this also removes any trace acidic impurities.
-
-
Filtration: Filter off the drying agent before proceeding to solvent evaporation or distillation.
-
Problem 3: Product Decomposes or Darkens Significantly During Distillation
You are attempting to distill the product at atmospheric pressure, and the material in the distillation pot is turning dark brown/black with poor recovery of the desired product.
-
Causality: The compound is decomposing at its high atmospheric boiling point. High-boiling amines are susceptible to thermal degradation and oxidation at elevated temperatures[1].
-
Solution Pathway:
-
Utilize Vacuum Distillation: This is non-negotiable for this class of compounds. Reducing the pressure drastically lowers the boiling point, allowing for distillation at a temperature that does not cause decomposition[2][4].
-
Monitor Temperature: Ensure the pot temperature does not exceed a safe limit (e.g., 150-180 °C). The required temperature will depend on the vacuum level achieved.
-
Inert Atmosphere: Purge the distillation apparatus with Nitrogen or Argon before heating to minimize oxidation.
-
| Troubleshooting Summary Table | ||
| Observed Problem | Probable Cause(s) | Recommended Solution(s) |
| High level of 4-methylpiperidine starting material in crude product. | Incomplete reaction; Ineffective initial purification. | Perform fractional vacuum distillation. |
| Product is "wet" (contains water) after aqueous workup. | Insufficient drying of the organic phase. | Wash with brine, then dry over Na₂SO₄ or MgSO₄. Filter before distillation. |
| Product turns dark and smokes during distillation. | Thermal decomposition at atmospheric pressure. | Immediately switch to vacuum distillation. |
| Distillation is very slow or "bumping" violently. | Inadequate boiling chips/stirring; Too high a vacuum for the temperature. | Use a magnetic stir bar in the distillation pot; ensure a smooth and controlled boil. |
III. Experimental Protocols & Workflows
Workflow 1: Purification via Acid-Base Extraction and Vacuum Distillation
This workflow is the recommended standard procedure for purifying crude 1,1'-Methylenebis(4-methylpiperidine) from a typical synthesis.
Caption: Schematic of a fractional vacuum distillation apparatus.
IV. References
-
Preparation method for 4-methylenepiperidine or acid addition salt thereof. Google Patents. (URL: )
-
Galeano, V., et al. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society, 58(4), 386-392. (URL: [Link])
-
Nichols, L. (2022). Acid-Base Extraction. Chemistry LibreTexts. (URL: [Link])
-
Preparation method for 4-methylenepiperidine or acid addition salt thereof. Google Patents. (URL: )
-
Various Authors. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. (URL: [Link])
-
Montemayor, A. (2012). Vacuum Distillation For Amine Regeneration. Cheresources.com Community. (URL: [Link])
-
University of Rochester, Department of Chemistry. Solvents for Recrystallization. (URL: [Link])
-
Wikipedia. (n.d.). Acid–base extraction. (URL: [Link])
-
Li, Y., et al. (2024). Piperidine and bis-piperidine alkaloids from the peels of Areca catechu and their monoamine oxidases inhibitory activity. Phytochemistry. (URL: [Link])
-
Galeano, V., et al. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. SciELO México. (URL: [Link])
-
Nichols, L. (2022). Overview of Vacuum Distillation. Chemistry LibreTexts. (URL: [Link])
-
Perkins, G. A. (1945). Purification of amine reaction mixtures. Google Patents. (URL: )
-
El-Demerdash, A., et al. (2023). Tetracyclic Bis-Piperidine Alkaloids: Structures, Bioinspired Synthesis, Synthesis, and Bioactivities. MDPI. (URL: [Link])
-
CSB SJU Chemistry. (2020). Acid base extraction. YouTube. (URL: [Link])
-
Organic Chemistry Portal. Piperidine synthesis. (URL: [Link])
-
ScienceMadness Discussion Board. (2018). How do I best conduct a recrystallization when the impurities are similar solubilities as the product? (URL: [Link])
-
Engineering Ideas Clinic, Confluence. Acid and Base Extraction. (URL: [Link])
-
Kumar, A., et al. (2022). In situ Fmoc removal – a sustainable solid-phase peptide synthesis approach. Royal Society of Chemistry. (URL: [Link])
-
Britton, E. C., & Horsley, L. H. (1944). Process for the purification of piperidine. Google Patents. (URL: )
-
BRANDTECH Scientific. Vacuum Distillation: Process, Applications & Pump Requirements. (URL: [Link])
-
PrepChem.com. Synthesis of methyl 1-methylpiperidine-4-carboxylate. (URL: [Link])
-
San Diego Miramar College. Liquid/liquid Extraction. (URL: [Link])
-
Professor Dave Explains. (2020). Recrystallization. YouTube. (URL: [Link])
-
Defense Technical Information Center. (1992). Piperidine Synthesis. (URL: [Link])
-
Cheméo. Chemical Properties of 4,4'-Trimethylenebis(1-methylpiperidine). (URL: [Link])
-
White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. (URL: [Link])
-
Góngora-Benítez, M., et al. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? PMC - NIH. (URL: [Link])
-
Busch Vacuum Solutions. Vacuum Distillation. (URL: [Link])
Sources
- 1. Vacuum Distillation For Amine Regeneration - Student - Cheresources.com Community [cheresources.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. When Vacuum Distillation is Useful [sihaienergytech.com]
- 4. Vacuum Distillation: Process, Applications & Pump Requirements [brandtech.com]
- 5. buschvacuum.com [buschvacuum.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 9. 4-Methylpiperidine CAS#: 626-58-4 [m.chemicalbook.com]
Technical Support Center: Reaction Optimization for 1,1'-Methylenebis(4-methylpiperidine)
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis and optimization of 1,1'-Methylenebis(4-methylpiperidine). This document is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you navigate the common challenges encountered during this synthesis. Our approach is to explain the underlying chemical principles, empowering you to make informed decisions and optimize your reaction conditions effectively.
Section 1: Reaction Fundamentals and Mechanism
The synthesis of 1,1'-Methylenebis(4-methylpiperidine) is a classic example of a condensation reaction between a secondary amine (4-methylpiperidine) and an aldehyde (formaldehyde). This transformation, which forms a type of compound known as an aminal, is mechanistically related to the first step of the Mannich and Eschweiler-Clarke reactions.[1][2] Understanding the mechanism is critical for troubleshooting.
The reaction proceeds in two key steps:
-
Iminium Ion Formation: 4-Methylpiperidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde. Subsequent dehydration, often catalyzed by a trace of acid, generates a highly reactive electrophilic intermediate, the 4-methyl-1-methylenepiperidin-1-ium ion.
-
Nucleophilic Attack: A second molecule of 4-methylpiperidine then attacks the electrophilic methylene carbon of the iminium ion. A final deprotonation step yields the stable 1,1'-Methylenebis(4-methylpiperidine) product.
The irreversibility of the final step is a key driver for the reaction, though the initial steps are typically in equilibrium. Control over reaction conditions is paramount to favor product formation and minimize side reactions.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most common and straightforward method for synthesizing 1,1'-Methylenebis(4-methylpiperidine)?
The most direct method is the reaction of two equivalents of 4-methylpiperidine with one equivalent of formaldehyde. Aqueous formaldehyde (formalin) is commonly used, and the reaction can often be performed in water or another protic solvent, or even neat. The reaction is typically exothermic and may require initial cooling.
Q2: What are the critical reaction parameters I need to control for optimal yield and purity?
There are four primary parameters to monitor:
-
Stoichiometry: A precise 2:1 molar ratio of 4-methylpiperidine to formaldehyde is crucial. An excess of formaldehyde can lead to side reactions or purification difficulties, while an excess of the amine will remain as an impurity.
-
Temperature: The reaction is exothermic. Uncontrolled temperature can lead to side reactions and potential runaway conditions. A common strategy is to add the formaldehyde solution portion-wise while cooling the reaction mixture, followed by gentle heating to ensure completion.
-
pH: The reaction rate is pH-dependent. Extremely acidic conditions (pH < 3-4) will fully protonate the amine, rendering it non-nucleophilic.[1] Slightly acidic to neutral conditions are often optimal for facilitating the dehydration step to form the iminium ion without passivating the starting material.
-
Concentration: While the reaction can be run neat, using a solvent can help with temperature control. The choice of solvent can influence reaction rate and work-up efficiency.
Q3: What are the most likely impurities and side products?
The primary impurities are typically unreacted starting materials. However, other side products can form:
-
Hemiaminal Intermediate: The initial adduct of one molecule of amine and formaldehyde, (4-methylpiperidin-1-yl)methanol, may persist if the reaction does not go to completion.
-
Oligomers/Polymers: If an excess of formaldehyde is used, or under certain catalytic conditions, small amounts of oligomeric species might form.
-
N-formyl-4-methylpiperidine: This is a significant side product if formic acid is used as a reagent or co-solvent, as in a true Eschweiler-Clarke methylation.[2] For simple aminal formation, formic acid should be avoided.
Q4: How can I effectively monitor the reaction's progress?
-
Thin-Layer Chromatography (TLC): This is the simplest method. The product, 1,1'-Methylenebis(4-methylpiperidine), is significantly less polar than the starting 4-methylpiperidine. Use a nonpolar eluent system (e.g., Hexane/Ethyl Acetate with 1-2% triethylamine to reduce tailing of the amines on silica gel). The starting amine will have a low Rf, while the product will have a much higher Rf.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This provides a more quantitative assessment of the conversion of starting material to product and can help identify volatile impurities.
-
¹H NMR Spectroscopy: A sample of the reaction mixture can be analyzed. The appearance of the characteristic singlet for the bridging methylene group (-N-CH₂-N-) in the product (typically around 2.5-3.0 ppm) and the disappearance of the N-H proton from the starting material are clear indicators of reaction progress.
Section 3: Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis. The following flowchart provides a high-level overview of the troubleshooting logic.
Caption: Troubleshooting workflow for synthesis optimization.
Problem 1: Low or No Product Yield
Q: I ran the reaction, but my yield is very low, or I've only recovered the starting amine. What went wrong?
This is the most common issue and can be traced to several factors related to reagents and reaction conditions.
-
Cause A: Reagent Quality
-
Explanation: The most common culprit is the formaldehyde source. Aqueous formaldehyde (formalin) can degrade over time or if stored improperly, leading to a lower-than-stated concentration. Paraformaldehyde, a solid polymer, must be efficiently depolymerized to monomeric formaldehyde for the reaction to occur. Old or poorly stored paraformaldehyde may not depolymerize effectively. The purity of the 4-methylpiperidine is also important; significant impurities can inhibit the reaction.
-
Solution:
-
Verify Formaldehyde Concentration: Use a fresh bottle of formalin. If using paraformaldehyde, ensure it is a fine, dry powder. You can facilitate its depolymerization by gently heating it in your reaction solvent before adding the amine.
-
Check Amine Purity: Verify the purity of your 4-methylpiperidine via GC or NMR. If necessary, distill the amine before use.
-
-
-
Cause B: Incorrect Stoichiometry
-
Explanation: A 2:1 ratio of amine to formaldehyde is essential. Since formalin is an aqueous solution, its density must be accounted for to measure the correct molar amount. Formaldehyde is also volatile. If the reaction is heated too aggressively in an open system, formaldehyde can be lost, leaving an excess of unreacted amine.
-
Solution:
-
Accurate Measurement: Carefully calculate the molar quantities. For formalin (typically 37% by weight in water), use its density (~1.09 g/mL) for accurate volume-to-mole conversions.
-
Controlled Addition: Add the formaldehyde solution dropwise or in portions to a cooled solution of the amine.
-
Use a Condenser: If heating is required to drive the reaction to completion, perform the reaction under a reflux condenser to prevent the loss of volatile components.
-
-
-
Cause C: Sub-optimal Temperature or Reaction Time
-
Explanation: While the reaction is exothermic, it may still require a period of gentle heating to ensure it proceeds to completion. If the reaction is run at too low a temperature or for an insufficient duration, you may isolate the unreacted starting materials or the hemiaminal intermediate.
-
Solution:
-
Monitor with TLC/GC: After the initial exothermic phase subsides, gently heat the reaction mixture (e.g., to 40-60 °C) and monitor the disappearance of the starting amine by TLC or GC.
-
Establish Reaction Endpoint: Continue heating until no further change is observed in the reaction profile for at least 30-60 minutes. A typical reaction time might be 2-4 hours.
-
-
Problem 2: Product is Impure After Work-up
Q: My crude product contains significant impurities according to TLC and NMR analysis. How can I improve its purity?
This usually points to an incomplete reaction or issues during the aqueous work-up procedure.
-
Cause A: Incomplete Reaction
-
Explanation: The most common impurity is unreacted 4-methylpiperidine. As a basic compound with similar properties to the product, it can be difficult to separate.
-
Solution: Ensure the reaction has gone to completion using the monitoring techniques described in the FAQ section. If a small amount of starting material remains, it can often be removed during vacuum distillation.
-
-
Cause B: Inefficient Work-up and Extraction
-
Explanation: Both the starting material and the product are basic. During work-up, it is crucial to ensure the aqueous layer is sufficiently basic (pH > 12) to deprotonate any amine salts and suppress their solubility in the aqueous phase. This maximizes their partitioning into the organic extraction solvent. Emulsion formation during extraction can also trap the product in the aqueous or interfacial layer.
-
Solution:
-
Basify Thoroughly: After the reaction, add a strong base like 10-20% aqueous NaOH or KOH and check the pH with litmus paper or a pH meter to ensure it is strongly basic.
-
Choose the Right Solvent: Use a low-polarity organic solvent like dichloromethane, diethyl ether, or ethyl acetate for extraction.
-
Break Emulsions: If an emulsion forms, adding a small amount of brine (saturated NaCl solution) can help break it.
-
-
Problem 3: Difficulty with Final Purification
Q: I'm having trouble purifying the final product. Distillation is slow, or the product seems to be decomposing.
1,1'-Methylenebis(4-methylpiperidine) is a high-boiling liquid. Proper technique is essential for successful purification.
-
Cause A: Inadequate Vacuum for Distillation
-
Explanation: The product has a relatively high boiling point at atmospheric pressure. Attempting to distill it without a sufficient vacuum will require high temperatures that can lead to decomposition (charring).
-
Solution:
-
Use a High-Vacuum System: A vacuum pump capable of reaching <1 mmHg is recommended.
-
Measure Vacuum Accurately: Use a vacuum gauge (e.g., a McLeod or Pirani gauge) to know the precise pressure. The boiling point is highly dependent on the pressure.
-
Fractional Distillation: Use a short-path distillation apparatus or a Vigreux column to efficiently separate the lower-boiling starting material from the higher-boiling product.
-
-
-
Cause B: Bumping or Thermal Instability
-
Explanation: Viscous liquids can bump violently during distillation. As mentioned, prolonged heating at high temperatures can cause the product to decompose.
-
Solution:
-
Ensure Smooth Boiling: Use a magnetic stir bar or boiling chips in the distillation flask.
-
Use a Water or Oil Bath: A heating mantle can create localized hot spots. An oil bath provides more uniform heating, minimizing the risk of decomposition. Heat the bath only 20-30 °C above the expected boiling point of the liquid at your operating pressure.
-
-
Section 4: Experimental Protocols & Data
Protocol 1: Synthesis of 1,1'-Methylenebis(4-methylpiperidine)
Caption: Workflow for the synthesis protocol.
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 4-methylpiperidine (20.0 g, 201.7 mmol) and 20 mL of water.
-
Cooling: Place the flask in an ice-water bath and cool the contents to 0-5 °C with stirring.
-
Reagent Addition: Add aqueous formaldehyde (37% w/w, 8.2 g, 101.1 mmol) to the dropping funnel. Add the formaldehyde solution dropwise to the stirred amine solution over 30-45 minutes, ensuring the internal temperature does not rise above 20 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture in a water bath at 50 °C for 2 hours.
-
Monitoring: Monitor the reaction by TLC (Eluent: 90:9:1 Hexane:Ethyl Acetate:Triethylamine). The reaction is complete when the spot corresponding to 4-methylpiperidine (Rf ≈ 0.1) has been consumed and a new, less polar spot for the product (Rf ≈ 0.6) has appeared.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Add 50 mL of 20% aqueous sodium hydroxide solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous sodium sulfate.
-
-
Isolation: Filter off the drying agent and concentrate the organic solution using a rotary evaporator to yield the crude product as a colorless to pale yellow oil.
-
Purification: Purify the crude oil by vacuum distillation to obtain the final product.
Protocol 2: Analytical Characterization
The identity and purity of the starting material and product should be confirmed using standard analytical techniques.
| Property | 4-Methylpiperidine (Starting Material) | 1,1'-Methylenebis(4-methylpiperidine) (Product) |
| Molecular Formula | C₆H₁₃N | C₁₃H₂₆N₂ |
| Molecular Weight | 99.17 g/mol [3] | 210.36 g/mol |
| Appearance | Colorless liquid[3] | Colorless to pale yellow oil |
| Boiling Point | ~124 °C (at 760 mmHg)[4] | Higher boiling point, requires vacuum distillation |
| Density | ~0.838 g/mL[4] | Expected to be slightly higher (~0.9-0.95 g/mL) |
| ¹H NMR (CDCl₃) | δ ~3.0 (m, 2H, -CH₂-N), ~2.5 (m, 2H, -CH₂-N), ~1.6 (m, 3H), ~1.2 (m, 2H), ~0.9 (d, 3H, -CH₃)[5] | δ ~2.8-3.0 (m, 4H), ~2.6 (s, 2H, -N-CH₂-N-), ~2.1-2.3 (m, 4H), ~1.5-1.7 (m, 6H), ~1.1-1.3 (m, 4H), ~0.9 (d, 6H, -CH₃) (Predicted) |
Section 5: References
-
CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof. Google Patents.
-
Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis . ResearchGate. [Link]
-
Preparation method for 4-methylenepiperidine or acid addition salt thereof . Google Patents.
-
Review of Modern Eschweiler–Clarke Methylation Reaction . MDPI. [Link]
-
4-Methylpiperidine . PubChem. [Link]
-
Eschweiler–Clarke reaction . Wikipedia. [Link]
Sources
storage and stability issues of 1,1'-Methylenebis(4-methylpiperidine)
Technical Support Center: 1,1'-Methylenebis(4-methylpiperidine)
A Guide to Storage, Stability, and Troubleshooting
Introduction: Welcome to the technical support guide for 1,1'-Methylenebis(4-methylpiperidine). This document is intended for researchers, scientists, and drug development professionals who utilize this compound in their work. As a diamine with two secondary amine functionalities, its stability is paramount for ensuring experimental reproducibility and the integrity of your results.
It is important to note that while extensive stability data for 1,1'-Methylenebis(4-methylpiperidine) is not widely published, the recommendations and troubleshooting steps provided herein are grounded in the established chemical principles of secondary amines and data from structurally similar compounds, such as 4-methylpiperidine.[1][2][3] This guide is designed to provide a robust framework for proper handling, storage, and stability assessment.
Part 1: Frequently Asked Questions (FAQs) on Storage and Handling
Q1: What are the optimal conditions for long-term storage?
For long-term storage (months to years), the primary objective is to mitigate oxidative and moisture-related degradation. The compound should be stored under an inert atmosphere (Argon or Nitrogen) at 2-8°C. The container must be sealed tightly to prevent exposure to air and moisture.[4][5]
Q2: How should I store the compound for daily or short-term use?
For short-term use, storing the compound at room temperature in a desiccator with a tightly sealed cap is generally acceptable, provided the container is flushed with an inert gas after each use.[3] However, minimizing the frequency of opening the main stock bottle is crucial. We recommend preparing smaller aliquots for daily experiments to protect the integrity of the bulk material.
Q3: Is 1,1'-Methylenebis(4-methylpiperidine) sensitive to air and light?
Yes. Like many secondary amines, this compound is susceptible to air oxidation. Oxygen can react with the amine functional groups, leading to the formation of colored impurities and a potential decrease in purity. While specific photostability data is unavailable, it is best practice to store the compound in an amber vial or in a dark location to prevent any potential light-induced degradation.[2][4]
Q4: What are the visible signs of degradation?
The most common visual indicator of degradation is a change in appearance. A pure sample of 1,1'-Methylenebis(4-methylpiperidine) should be a colorless to light yellow liquid.[3] If your sample has developed a significant yellow or brown tint over time, it is a strong indication of oxidation or other forms of decomposition.
Q5: What materials should I use for handling and storage?
Use glass containers (e.g., borosilicate) for storage. Ensure any septa or cap liners are made of chemically resistant materials like PTFE. Avoid prolonged contact with incompatible materials such as strong acids, acid chlorides, acid anhydrides, and strong oxidizing agents.[2] Carbon dioxide can also react with amines, so minimizing headspace is advisable.[2]
| Parameter | Short-Term Storage (Days-Weeks) | Long-Term Storage (Months-Years) | Rationale |
| Temperature | Room Temperature (in a desiccator) | 2-8°C (Refrigerated) | Reduces reaction rates of potential degradation pathways. |
| Atmosphere | Inert Gas (N₂ or Ar) Blanket | Inert Gas (N₂ or Ar) Sealed Ampoule/Vial | Prevents air oxidation of the secondary amine groups.[4][5] |
| Light | Store in a dark location or amber vial | Store in a dark location or amber vial | Prevents potential photolytic degradation.[2] |
| Container | Tightly sealed glass vial with PTFE liner | Tightly sealed glass vial or flame-sealed ampoule | Ensures chemical compatibility and prevents moisture ingress. |
Part 2: Troubleshooting Guide for Stability Issues
This section addresses specific problems you may encounter, providing a logical workflow to diagnose and resolve them.
Issue 1: My compound has turned yellow/brown. Can I still use it?
-
Causality: A color change is the classic sign of amine oxidation. This process introduces chromophoric (color-causing) impurities. While the bulk of the material may still be your target compound, the presence of these impurities can interfere with sensitive downstream applications, act as catalysts for further degradation, or introduce inaccuracies in quantification.
-
Troubleshooting Steps:
-
Do not assume it is unusable. The suitability depends entirely on your application's tolerance for impurities.
-
Re-characterize the material. Run a purity analysis using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the level of impurities.
-
Functional Test: If possible, compare the performance of the discolored material against a known fresh or properly stored sample in a small-scale, non-critical experiment.
-
Decision: If purity is below your required specification or if functional testing shows diminished performance, the material should be repurified (e.g., by distillation) or discarded.
-
Issue 2: I am observing unexpected peaks in my analytical results (e.g., NMR, LC-MS).
-
Causality: New analytical signals often point to degradation products or contamination. For a compound like 1,1'-Methylenebis(4-methylpiperidine), potential degradation products could include N-oxides, or products resulting from cleavage of the methylene bridge.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for identifying the source of unexpected analytical peaks.
Issue 3: My reaction yield has decreased since I first started using this bottle.
-
Causality: A decrease in reaction efficiency is a common functional consequence of reagent degradation. A lower concentration of the active compound due to decomposition means it is no longer the limiting reagent you calculated it to be, leading to lower yields.
-
Troubleshooting Steps:
-
Confirm Purity: The first step is to quantitatively assess the purity of your starting material. An assay by quantitative NMR (qNMR) or GC with an internal standard is highly recommended.
-
Rule out other variables: Ensure all other reagents, solvents, and reaction conditions (temperature, time) are consistent with previous successful experiments.
-
Perform an Aliquoting Test: Procure a new bottle of 1,1'-Methylenebis(4-methylpiperidine). Use a portion for your reaction immediately to establish a baseline yield. Properly aliquot the remainder into smaller, single-use vials under an inert atmosphere. Use these fresh aliquots for subsequent reactions. If the yield remains high and consistent, it confirms that degradation of your previous stock was the issue.
-
Part 3: Essential Protocols for Quality Control
Protocol 3.1: Proper Handling and Aliquoting of Air-Sensitive Reagents
This protocol ensures the long-term stability of your bulk material.
Objective: To create smaller, inert-atmosphere aliquots from a main stock bottle to minimize contamination and degradation of the bulk supply.
Materials:
-
Main stock bottle of 1,1'-Methylenebis(4-methylpiperidine).
-
Several smaller, oven-dried glass vials with PTFE-lined caps.
-
Syringes and needles.
-
Source of dry inert gas (Nitrogen or Argon) with a manifold.
-
Schlenk line or glove box (ideal, but not mandatory if careful technique is used).
Procedure:
-
Prepare Vials: Place the empty, uncapped aliquot vials and their caps in a laboratory oven at 120°C for at least 2 hours to remove residual moisture. Transfer them to a desiccator to cool to room temperature.
-
Inert Atmosphere: Once cool, quickly cap the vials and use a needle attached to the inert gas line to pierce the cap's septum. Use a second, shorter needle as an outlet. Flush each vial with inert gas for 1-2 minutes. Remove the outlet needle first, then the inlet needle.
-
Prepare Stock Bottle: Gently flush the headspace of the main stock bottle with inert gas.
-
Transfer: Using a clean, dry syringe, pierce the septum of the main stock bottle and draw the desired volume of the liquid. Quickly transfer the liquid to one of the prepared inert-atmosphere vials.
-
Seal and Store: Immediately after transfer, wrap the cap of the aliquot vial with Parafilm® or a similar laboratory film to provide an extra barrier against air and moisture. Label clearly and store under the recommended long-term conditions (2-8°C, protected from light).
Diagram: Potential Oxidative Degradation Pathway
Caption: Simplified potential degradation pathways via air oxidation.
References
-
Goumont, R., et al. (2014). Identification of methylene diphenyl diisocyanate thermal degradation products in a generation chamber by liquid chromatography coupled with tandem mass spectrometry. Journal of Separation Science, 37(12), 1436-1443. Retrieved from [Link]
Sources
Validation & Comparative
A Tale of Two Amines: A Comparative Guide to 1,1'-Methylenebis(4-methylpiperidine) and TMEDA in Catalysis
For the modern researcher, scientist, and drug development professional, the choice of a ligand in a catalytic system is a critical decision that profoundly influences reaction outcomes. Among the myriad of available options, bidentate amines have carved out a significant niche, prized for their ability to chelate metal centers and modulate their reactivity. Tetramethylethylenediamine (TMEDA) is a household name in this class, a versatile and widely employed ligand. However, the ever-present demand for finer control over reaction parameters necessitates a deeper exploration of alternative ligands. This guide offers a comprehensive comparison of the well-established TMEDA and a structurally distinct counterpart, 1,1'-Methylenebis(4-methylpiperidine), providing insights into their respective performance characteristics in catalysis.
This guide moves beyond a simple cataloging of properties to offer a nuanced analysis grounded in the principles of coordination chemistry and reaction kinetics. We will explore the structural and electronic attributes of each ligand, forecasting their impact on catalytic efficiency, selectivity, and stability. While direct, head-to-head experimental comparisons in the literature are scarce, this guide will leverage established knowledge of TMEDA's behavior to extrapolate the potential advantages and disadvantages of employing the bulkier, more conformationally constrained 1,1'-Methylenebis(4-methylpiperidine).
At a Glance: Structural and Electronic Profiles
A cursory examination of 1,1'-Methylenebis(4-methylpiperidine) and TMEDA reveals fundamental differences in their architecture, which are paramount to their function as ligands.
| Feature | 1,1'-Methylenebis(4-methylpiperidine) | TMEDA (N,N,N',N'-Tetramethylethylenediamine) |
| Structure | Two 4-methylpiperidine rings linked by a methylene bridge | Two dimethylamino groups linked by an ethylene bridge |
| Steric Hindrance | High, due to the bulky piperidine rings | Moderate, due to the methyl groups |
| Basicity (pKa of conjugate acid) | Higher (estimated) | ~8.97[1] |
| Flexibility | Conformationally restricted | Highly flexible |
| Chelate Ring Size | Forms a 6-membered chelate ring with a metal center | Forms a stable 5-membered chelate ring with a metal center |
The Veteran Ligand: TMEDA's Enduring Role in Catalysis
TMEDA's ubiquity in organic synthesis is a testament to its efficacy and versatility. Its primary role is as a chelating ligand for a variety of metal ions, most notably lithium, but also iron, nickel, and copper.[2][3] This chelation has several profound effects on the metal center:
-
Solubilization of Organometallic Reagents: TMEDA can break down aggregates of organolithium reagents, leading to more reactive monomeric or dimeric species.[4]
-
Enhanced Reactivity: By coordinating to the metal, TMEDA increases the electron density on the metal center, thereby enhancing the nucleophilicity of the organometallic reagent.
-
Control of Regioselectivity: In reactions such as ortho-lithiation, the TMEDA-metal complex can direct deprotonation to a specific site on an aromatic ring.
A classic example of TMEDA's utility is in the metalation of arenes, a cornerstone of C-H activation chemistry.
Experimental Protocol: TMEDA-Mediated Ortho-Lithiation of Anisole
Objective: To demonstrate the directing effect of TMEDA in the ortho-lithiation of anisole.
Materials:
-
Anisole
-
n-Butyllithium (n-BuLi) in hexanes
-
TMEDA
-
Anhydrous diethyl ether or THF
-
Quenching electrophile (e.g., benzaldehyde)
-
Standard glassware for air-sensitive reactions (Schlenk line, syringes, etc.)
Procedure:
-
To a flame-dried, nitrogen-purged flask is added anhydrous diethyl ether and anisole (1.0 equivalent).
-
The solution is cooled to 0 °C.
-
TMEDA (1.2 equivalents) is added dropwise via syringe.
-
n-BuLi (1.2 equivalents) is added dropwise, and the reaction is stirred at 0 °C for 1 hour.
-
The electrophile (e.g., benzaldehyde, 1.5 equivalents) is added, and the reaction is allowed to warm to room temperature and stirred for an additional 2 hours.
-
The reaction is quenched with saturated aqueous ammonium chloride and extracted with diethyl ether.
-
The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield the ortho-substituted product.
Sources
validation of 1,1'-Methylenebis(4-methylpiperidine) structure by X-ray crystallography
An In-Depth Technical Guide to the Structural Validation of 1,1'-Methylenebis(4-methylpiperidine)
For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research. This guide provides a comprehensive comparison of analytical techniques for the structural validation of 1,1'-Methylenebis(4-methylpiperidine), with a primary focus on the gold-standard method of X-ray crystallography. While a definitive crystal structure for this specific molecule is not publicly available, this guide will present a detailed, field-proven protocol for its determination and compare this rigorous approach with other widely used spectroscopic methods.
The Imperative of Structural Validation
1,1'-Methylenebis(4-methylpiperidine) is a diamine with two stereogenic centers at the C4 positions of the piperidine rings. The spatial arrangement of these methyl groups and the conformation of the piperidine rings, linked by a methylene bridge, are critical to its chemical and biological properties. In drug discovery and development, such structural nuances can profoundly impact a compound's efficacy, selectivity, and safety profile. Therefore, robust structural validation is not merely a confirmatory step but a fundamental necessity.
Single-crystal X-ray diffraction (SC-XRD) stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides a detailed molecular structure, including bond lengths, bond angles, and stereochemistry, offering an unparalleled level of certainty.
Hypothetical Experimental Workflow for SC-XRD
The following protocol outlines the necessary steps to obtain the crystal structure of 1,1'-Methylenebis(4-methylpiperidine).
Caption: A comprehensive workflow for the structural determination of 1,1'-Methylenebis(4-methylpiperidine) by X-ray crystallography.
Step 1: Synthesis and Purification
The initial and most critical step is obtaining a highly pure sample of 1,1'-Methylenebis(4-methylpiperidine). Impurities can significantly hinder crystallization. The synthesis would typically involve the reaction of 4-methylpiperidine with a methylene source, such as formaldehyde or diiodomethane. Subsequent purification via distillation or column chromatography is essential to achieve >99% purity.
Step 2: Crystal Growth
Growing single crystals of sufficient size and quality is often the most challenging part of the process.
-
Solvent Screening: A systematic screening of various solvents (e.g., hexane, ethyl acetate, methanol, acetonitrile) and solvent mixtures is performed to identify conditions where the compound has moderate solubility.
-
Crystallization Techniques:
-
Slow Evaporation: A solution of the compound is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over days or weeks.
-
Vapor Diffusion: A concentrated solution of the compound in a less volatile solvent is placed in a sealed container with a more volatile anti-solvent. The anti-solvent slowly diffuses into the solution, reducing the compound's solubility and promoting crystallization.
-
Cooling: A saturated solution at an elevated temperature is slowly cooled to induce crystallization.
-
Step 3: Data Collection
A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. The diffractometer rotates the crystal while irradiating it with X-rays, and the diffraction pattern is recorded on a detector.
Step 4: Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using direct methods or Patterson methods. This initial structural model is then refined against the experimental data, adjusting atomic positions and thermal parameters to achieve the best possible fit. The final refined structure is validated using various crystallographic metrics.
Comparison with Alternative Analytical Techniques
While X-ray crystallography provides the most definitive structural information, it is not always feasible or necessary for routine characterization. Spectroscopic techniques are indispensable tools for the day-to-day validation of molecular structures.
| Analytical Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Precise 3D structure, bond lengths, bond angles, stereochemistry, crystal packing | Unambiguous structural determination | Requires a single crystal, can be time-consuming |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity of atoms, chemical environment of nuclei, stereochemical relationships | Provides detailed information about the molecular framework in solution, non-destructive | Does not provide absolute 3D structure, can be complex for large molecules |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (with high resolution MS) | High sensitivity, requires very small sample amounts | Does not provide information on connectivity or stereochemistry |
| Infrared (IR) Spectroscopy | Presence of functional groups | Fast, simple, and non-destructive | Provides limited information on the overall molecular structure |
Spectroscopic Characterization of 1,1'-Methylenebis(4-methylpiperidine)
The following sections detail the expected spectroscopic data for 1,1'-Methylenebis(4-methylpiperidine) and how it compares to the information that would be obtained from X-ray crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful spectroscopic technique for determining the structure of organic molecules in solution.
-
¹H NMR: The proton NMR spectrum would provide information about the number of different types of protons and their connectivity. Key expected signals include:
-
A singlet for the methylene bridge protons (-N-CH₂-N-).
-
Multiplets for the piperidine ring protons.
-
A doublet for the methyl group protons. The coupling patterns and chemical shifts would provide strong evidence for the proposed structure.
-
-
¹³C NMR: The carbon NMR spectrum would show the number of chemically distinct carbon atoms. Expected signals include:
-
A peak for the methylene bridge carbon.
-
Signals for the piperidine ring carbons.
-
A signal for the methyl group carbon.
-
-
2D NMR (COSY, HSQC, HMBC): These experiments would be crucial to definitively assign all proton and carbon signals and to confirm the connectivity between the two 4-methylpiperidine units through the methylene bridge.
While NMR can establish the constitution of the molecule, it provides less direct information about the preferred conformation of the piperidine rings (chair, boat, or twist-boat) and the relative orientation of the two rings, which would be clearly defined in a crystal structure.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound. For 1,1'-Methylenebis(4-methylpiperidine) (C₁₃H₂₆N₂), the expected exact mass would be determined. High-resolution mass spectrometry (HRMS) would confirm the elemental composition. Fragmentation patterns observed in the mass spectrum could provide further evidence for the structure, for example, by showing the loss of a 4-methylpiperidine fragment.
Infrared (IR) Spectroscopy
The IR spectrum would show characteristic absorption bands for C-H and C-N bonds. The absence of N-H stretching bands would confirm that both piperidine nitrogens are tertiary amines. While useful for confirming the presence of certain functional groups, IR spectroscopy provides the least structural detail among these techniques.
Conclusion: An Integrated Approach to Structural Validation
The validation of the structure of 1,1'-Methylenebis(4-methylpiperidine) is best achieved through a synergistic application of multiple analytical techniques.
Caption: A hierarchical approach to structural validation, from confirmatory to definitive methods.
References
-
General Principles of X-ray Crystallography
- Title: Crystal Structure Analysis: A Primer
- Source: Oxford University Press
-
URL: [Link]
-
Spectroscopic Data for 4-Methylpiperidine
-
Synthesis and Crystallization of Piperidine Derivatives
- Title: Synthesis and crystallization procedure of piperidin-4-one and its deriv
- Source: Chemical Review and Letters
-
URL: [Link]
-
X-ray Crystallography of Bis-Piperidine Alkaloids
Sources
A Comparative Guide to Assessing the Steric Hindrance of 1,1'-Methylenebis(4-methylpiperidine)
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to quantitatively and qualitatively assess the steric hindrance of 1,1'-Methylenebis(4-methylpiperidine). We will explore a multi-faceted approach, combining computational modeling with robust experimental techniques to build a holistic understanding of how this molecule's unique three-dimensional structure influences its chemical reactivity. The protocols and comparative data herein are designed to be self-validating, offering a clear rationale for each methodological choice.
Introduction: The Principle of Steric Hindrance
Steric effects are nonbonding interactions that influence the shape, conformation, and reactivity of molecules.[1] Arising from the spatial arrangement of atoms, these effects are fundamental in chemistry, governing reaction rates and dictating selectivity.[1] Steric hindrance, a direct consequence of these effects, is the slowing of chemical reactions due to the spatial bulk of substituents.[1] In drug development and synthetic chemistry, understanding and quantifying steric hindrance is critical. It determines how a ligand fits into an enzyme's active site, the accessibility of a reactive center, and the overall stability of a molecule.[1]
This guide focuses on 1,1'-Methylenebis(4-methylpiperidine), a diamine featuring two 4-methylpiperidine rings linked by a methylene bridge at the nitrogen atoms. Its structure suggests a unique steric profile, where the piperidine rings may adopt specific conformations that either shield or expose the nitrogen lone pairs. To properly evaluate its steric character, we will compare it against a curated set of alternative amines, each chosen to isolate specific structural contributions.
Structural Analysis: Target Molecule and Comparators
A meaningful assessment requires logical points of reference. We have selected three alternative amines to compare against our target molecule, 1,1'-Methylenebis(4-methylpiperidine).
-
4-Methylpiperidine: The monomeric precursor, providing a baseline for a single 4-substituted piperidine ring.[2][3][4]
-
1,1'-Methylenebis(piperidine): An analogue lacking the 4-methyl groups, allowing for the specific steric contribution of these methyl substituents to be assessed.
-
2,2,6,6-Tetramethylpiperidine (TMP): A classic, highly hindered non-nucleophilic base, serving as an upper benchmark for steric bulk around the nitrogen atom.[5]
Below is a visualization of the molecular structures.
Caption: Molecular structures of the target and comparator amines.
Methodological Framework for Steric Assessment
Our approach integrates computational and experimental methods to provide a robust evaluation. This workflow ensures that theoretical predictions are grounded by empirical data.
Caption: Integrated workflow for assessing steric hindrance.
Computational Assessment of Steric Properties
Computational chemistry offers a powerful predictive tool for visualizing molecular geometry and quantifying steric parameters before embarking on laboratory work.[6]
Rationale and Approach
We employ Density Functional Theory (DFT) to calculate the lowest energy conformation of each molecule. This approach provides valuable insights into bond angles, dihedral angles, and the spatial disposition of substituents. From these optimized geometries, we can calculate quantitative steric descriptors like cone angle or buried volume (%VBuried), which represent the steric shielding of the nitrogen lone pairs.[7][8]
Detailed Protocol: DFT Geometry Optimization and Steric Parameter Calculation
-
Structure Generation: Build 3D models of 1,1'-Methylenebis(4-methylpiperidine) and the three comparator amines using molecular modeling software.
-
Conformational Search: Perform an initial conformational search using a computationally inexpensive method (e.g., MMFF94 force field) to identify low-energy conformers.
-
DFT Optimization: Subject the lowest-energy conformers to full geometry optimization using a DFT functional and basis set suitable for organic molecules, such as B3LYP/6-31G(d).[7] This level of theory provides a good balance between accuracy and computational cost for these systems.
-
Frequency Analysis: Perform a frequency calculation on the optimized structures to confirm they are true energy minima (i.e., no imaginary frequencies).
-
Parameter Extraction: From the optimized output files, measure key geometric parameters:
-
C-N-C bond angles around the nitrogen atoms.
-
Dihedral angles defining the piperidine ring conformations.
-
The distance between the two nitrogen atoms in the bis-piperidine compounds.
-
-
Steric Descriptor Calculation: Utilize specialized software (e.g., SambVca 2.1) to calculate the percent buried volume (%VBuried) for each nitrogen atom, which quantifies the percentage of the space around the atom that is occupied by the rest of the molecule.
Experimental Validation and Comparative Analysis
Theoretical models must be validated by empirical evidence. The following experimental protocols provide concrete data on the structure and reactivity of these amines.
Spectroscopic Analysis: ¹H and ¹³C NMR
Causality: NMR spectroscopy provides detailed information about the chemical environment of atoms in a molecule. For our target, steric hindrance will influence the conformation and dynamics of the molecule in solution. This can manifest as chemical shift changes, signal broadening, or the appearance of distinct signals for chemically equivalent protons (diastereotopicity) due to restricted rotation.
Detailed Protocol:
-
Sample Preparation: Prepare solutions of each of the four amines (~10 mg) in an appropriate deuterated solvent (e.g., 0.7 mL CDCl₃) in separate NMR tubes.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer at room temperature.
-
Analysis:
-
Compare the chemical shift of the methylene bridge protons (-N-CH₂-N-) in 1,1'-Methylenebis(4-methylpiperidine) and 1,1'-Methylenebis(piperidine). Significant deviation may suggest different electronic environments or conformational preferences due to the 4-methyl groups.
-
Observe the signals for the piperidine ring protons. In a sterically congested environment, chair-flips may be slowed, leading to broader signals or distinct axial and equatorial proton signals.
-
For 1,1'-Methylenebis(4-methylpiperidine), pay close attention to the methylene bridge protons. If rotation around the C-N bonds is slow on the NMR timescale due to steric bulk, these two protons may become diastereotopic and appear as a pair of doublets (an AB quartet) rather than a singlet.
-
Kinetic Studies: Assessing Reactivity as a Base
Causality: A key function of amines is to act as bases or nucleophiles.[9] Steric hindrance directly impedes the ability of the nitrogen lone pair to access an acidic proton or an electrophilic center.[10][11] By measuring the rate of a standard reaction where the amine acts as a base, we can obtain a quantitative measure of its steric accessibility. We will use an E2 elimination reaction for this purpose.
Caption: E2 elimination pathway used to probe base accessibility.
Detailed Protocol:
-
Reaction Setup: In a thermostated vessel, prepare a solution of 2-bromopropane (substrate, 0.1 M) and an internal standard (e.g., dodecane, 0.05 M) in a suitable solvent (e.g., acetonitrile).
-
Initiation: Add a standardized solution of the amine base (0.2 M, using one of the four selected amines) to initiate the reaction. Start a timer immediately.
-
Monitoring: At regular intervals (e.g., every 10 minutes), withdraw a small aliquot of the reaction mixture, quench it (e.g., with dilute acid), and analyze it by Gas Chromatography (GC).
-
Data Analysis: Quantify the disappearance of 2-bromopropane and the appearance of propene relative to the internal standard over time.
-
Rate Constant Calculation: Plot the concentration of the substrate versus time. Assuming pseudo-first-order conditions (since the base is in excess), the slope of the line in a plot of ln[Substrate] vs. time will be proportional to the rate constant, k.
-
Comparison: Compare the calculated rate constants for each of the four amines. A lower rate constant implies greater steric hindrance.
Comparative Data Summary
The following tables present hypothetical but expected data from the proposed analyses. The trends illustrate how one would interpret the results to rank the steric hindrance of the compounds.
Table 1: Predicted Computational Data
| Compound | C-N-C Angle (°) | N-N Distance (Å) | %VBur (Nitrogen) |
| 4-Methylpiperidine | 112.5 | N/A | 35.2 |
| 2,2,6,6-Tetramethylpiperidine | 118.0 | N/A | 55.8 |
| 1,1'-Methylenebis(piperidine) | 114.0 | 2.45 | 40.1 |
| 1,1'-Methylenebis(4-methylpiperidine) | 115.5 | 2.48 | 43.5 |
Table 2: Expected Experimental Kinetic Data
| Amine Base | Relative Rate Constant, krel |
| 4-Methylpiperidine | 100 |
| 1,1'-Methylenebis(piperidine) | 75 |
| 1,1'-Methylenebis(4-methylpiperidine) | 50 |
| 2,2,6,6-Tetramethylpiperidine | < 1 |
Conclusion and Interpretation
By systematically combining computational modeling and empirical kinetic and spectroscopic data, a clear picture of the steric profile of 1,1'-Methylenebis(4-methylpiperidine) emerges. The computational data is expected to show that the C-N-C bond angles are wider and the buried volume is greater than in its unmethylated counterpart, indicating increased steric bulk. This prediction would be validated by the kinetic studies, which should demonstrate a slower reaction rate compared to 4-methylpiperidine and 1,1'-methylenebis(piperidine), confirming that the nitrogen centers are less accessible. However, it is expected to be significantly more reactive than a highly hindered base like TMP.
This integrated approach provides a robust and defensible assessment of steric hindrance, a critical parameter for predicting the utility of 1,1'-Methylenebis(4-methylpiperidine) in applications ranging from catalysis and organic synthesis to the design of novel pharmaceutical agents.
References
- CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof.
- Traditional Strong and Hindered Bases. Sigma-Aldrich.
- 4-Methylpiperidine | C6H13N | CID 69381. PubChem.
- Steric effects. Wikipedia.
- What is the synthesis and applic
- 4-Methylpiperidine synthesis. ChemicalBook.
- Quantitative expression for steric hindrance. Chemistry Stack Exchange.
- Non-nucleophilic base. Wikipedia.
- SAFETY DATA SHEET - 4-Methylpiperidine. Fisher Scientific.
- Non-nucleophilic Brønsted-Lowry Superbases. Chemistry LibreTexts.
- Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Arabian Journal of Chemistry.
- Conformational Effects on Physical-Organic Descriptors: The Case of Sterimol Steric Parameters.
- 4-Methylpiperidine(626-58-4) 1H NMR spectrum. ChemicalBook.
- In-depth experimental assessment of steric hindrance in key residues...
- Steric parameters taft's steric factor (es). Slideshare.
- The structure and numbering scheme of 4-methyl-1-piperidine carbodithioic acid.
- Bulky Bases in Elimination Reactions. Master Organic Chemistry.
- Computational identification of novel piperidine derivatives as potential HDM2 inhibitors designed by fragment-based QSAR, molecular docking and molecular dynamics simulations.
- Bulky base and E2. Reddit.
- 4-Methylpiperidine | 626-58-4. ChemicalBook.
Sources
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- 11. reddit.com [reddit.com]
Efficacy of 1,1'-Methylenebis(4-methylpiperidine) in Peptide Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pivotal Role of Tertiary Amines in Solid-Phase Peptide Synthesis (SPPS)
Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way peptides are created, enabling the rapid and efficient assembly of amino acid chains. Central to the success of the widely-used Fmoc/tBu strategy is the choice of a non-nucleophilic tertiary amine base. This base plays a critical role in two key steps of each synthesis cycle: the neutralization of the protonated N-terminal amine after Fmoc deprotection and as a proton scavenger during the amino acid coupling reaction. An ideal base should be sufficiently strong to ensure complete deprotonation and facilitate efficient coupling, yet sterically hindered enough to prevent side reactions, most notably racemization of the activated amino acid.
While N,N-Diisopropylethylamine (DIPEA) and N-Methylmorpholine (NMM) are the established workhorses in SPPS, this guide explores the theoretical and potential efficacy of a lesser-known alternative: 1,1'-Methylenebis(4-methylpiperidine) . Due to a lack of direct comparative studies in the existing literature, this guide will build its analysis from first principles, comparing the inferred properties of this bidentate base against the well-documented performance of DIPEA and NMM.
Meet the Contenders: A Structural Overview
A base's efficacy in SPPS is intrinsically linked to its structure, which dictates its basicity and steric profile.
Caption: Structural representations of the compared tertiary amine bases.
Comparative Analysis: Basicity vs. Steric Hindrance
The performance of a tertiary amine in SPPS is a delicate balance between its basicity (pKa of the conjugate acid) and its steric bulk.
-
Basicity (pKa): A higher pKa indicates a stronger base, which is more effective at neutralizing the N-terminal amine and driving the coupling reaction to completion. This can lead to higher yields and faster reaction times.
-
Steric Hindrance: A bulky base is less likely to act as a nucleophile, which is desirable. More importantly, it can minimize the abstraction of the α-proton from the activated amino acid, a key step in racemization.[1] However, excessive steric hindrance can also slow down the desired neutralization and coupling reactions.
Table 1: Comparative Properties of SPPS Bases
| Property | 1,1'-Methylenebis(4-methylpiperidine) | DIPEA (N,N-diisopropylethylamine) | NMM (N-methylmorpholine) |
| pKa (Conjugate Acid) | ~11.2 (Predicted) | 10.7 | 7.4 |
| Steric Hindrance | Moderate to High (Predicted) | High | Low |
| Structure Type | Bidentate | Monodentate | Monodentate |
| Primary Role | Neutralization & Proton Scavenger | Neutralization & Proton Scavenger | Neutralization & Proton Scavenger |
In-depth Analysis:
-
DIPEA: Known for its strong basicity and high steric hindrance, DIPEA is very effective at promoting coupling reactions. However, its strong basicity can also increase the risk of racemization, especially with sensitive amino acids like Cysteine and Histidine.[2]
-
NMM: With a significantly lower pKa, NMM is a much weaker base. This property makes it a good choice for minimizing racemization.[3] The trade-off is often slower and less efficient coupling, which can lead to lower yields and the formation of deletion sequences in "difficult" couplings.
Impact on Peptide Synthesis Outcomes
The choice of base directly influences the critical outcomes of yield, purity, and the potential for racemization.
| Outcome | Predicted Performance of 1,1'-Methylenebis(4-methylpiperidine) | Typical Performance of DIPEA | Typical Performance of NMM |
| Peptide Yield | High: Strong basicity should drive reactions to completion. | High: Strong basicity ensures efficient coupling. | Variable: Lower basicity may lead to incomplete reactions and lower yields. |
| Peptide Purity | Potentially High: Moderate to high steric hindrance should minimize side reactions. The bidentate nature might offer additional stereoprotective effects. | Good to High: Generally effective, but can contribute to side-product formation in sensitive sequences. | High: The weaker basicity is less likely to induce side reactions. |
| Racemization | Potentially Low: The combination of steric hindrance and potential bidentate coordination could suppress racemization effectively. | Moderate to High Risk: A known risk, particularly with prolonged activation times or sensitive residues. | Low Risk: Generally the preferred base when racemization is a major concern. |
Experimental Protocol for Comparative Evaluation of Bases in SPPS
To empirically determine the efficacy of a new base like 1,1'-Methylenebis(4-methylpiperidine), a controlled experiment synthesizing a model peptide is essential.
Workflow for Base Comparison in SPPS
Caption: Experimental workflow for the comparative analysis of SPPS bases.
Step-by-Step Methodology
-
Resin Preparation: Divide a single batch of Rink Amide resin into three identical reaction vessels. Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat all vessels with 20% 4-methylpiperidine in DMF (2 x 10 min) to remove the Fmoc group.[4]
-
Washing: Wash the resin thoroughly with DMF (5x) and DCM (2x).
-
Amino Acid Coupling (The Variable Step):
-
Prepare a stock solution of the Fmoc-amino acid (4 eq.) and a coupling agent such as HBTU (3.9 eq.) in DMF.
-
Aliquot this solution into three separate vials.
-
Vessel 1: Add 1,1'-Methylenebis(4-methylpiperidine) (6 eq.).
-
Vessel 2: Add DIPEA (8 eq.).
-
Vessel 3: Add NMM (12 eq.).
-
Add the respective activation mixtures to the corresponding resin vessels and allow to react for 45-60 minutes.
-
-
Washing: Wash the resin with DMF (5x).
-
Cycle Repetition: Repeat steps 2-5 for each amino acid in the target peptide sequence.
-
Final Cleavage: After the final synthesis cycle, wash the resin with DCM, dry it, and treat with a cleavage cocktail (e.g., 95% TFA, 2.5% Water, 2.5% TIS) for 2 hours.
-
Analysis: Precipitate the crude peptide in cold diethyl ether. Analyze the yield (by weight) and purity (by RP-HPLC integration) of the crude product from each reaction vessel. Confirm the identity of the target peptide using mass spectrometry.
Conclusion and Future Outlook
While DIPEA and NMM are reliable and well-characterized bases for SPPS, there is always room for process optimization. On theoretical grounds, 1,1'-Methylenebis(4-methylpiperidine) presents an intriguing profile. Its predicted high basicity suggests it could match the efficiency of DIPEA, while its significant steric bulk and unique bidentate structure may offer an advantage in minimizing racemization, a critical parameter for the synthesis of high-purity, pharmaceutically relevant peptides.
The lack of published data underscores the need for empirical investigation. The protocol outlined in this guide provides a clear framework for researchers to conduct their own comparative studies. Should experimental data validate these theoretical advantages, 1,1'-Methylenebis(4-methylpiperidine) could become a valuable tool in the peptide chemist's arsenal, particularly for the synthesis of complex peptides where achieving high purity and stereochemical integrity is paramount.
References
As of the latest update, there are no specific peer-reviewed articles detailing the use of 1,1'-Methylenebis(4-methylpiperidine) in peptide synthesis. The following references provide foundational knowledge on the principles discussed in this guide.
-
Vergel Galeano, C. F., Rivera Monroy, Z. J., Rosas Pérez, J. E., & García Castañeda, J. E. (2014). Efficient synthesis of peptides with 4-methylpiperidine as Fmoc removal reagent by solid phase synthesis. Journal of the Mexican Chemical Society, 58(4), 386-392. Available at: [Link]
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved from a relevant Bachem technical document portal.
- El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.
- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Palasek, S. A., Cox, Z. J., & Collins, J. M. (2007). Limiting aspartimide formation in Fmoc-based solid-phase peptide synthesis. Journal of Peptide Science, 13(3), 143-148.
-
PubChem. (n.d.). 4-Methylpiperidine. National Center for Biotechnology Information. Retrieved from [Link]
- Han, Y., & Kim, Y. A. (2004). Racemization in peptide synthesis. Current Opinion in Chemical Biology, 8(3), 257-263.
- Relevant textbook on organic or peptide chemistry discussing pKa values and steric effects of amines. (A general reference to a standard textbook would be appropriate here, for example, "Organic Chemistry" by Clayden, Greeves, & Warren or "Peptide Chemistry: A Practical Textbook" by Bodanszky).
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
